Parisyunnanoside B
描述
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属性
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHBUPSNWTUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Parisyunnanoside B: A Technical Guide to its Discovery, Natural Source, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a furostanol saponin (B1150181), represents a significant molecule within the diverse chemical landscape of the Paris genus. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation and summarizes its known biological activities. This document is intended to serve as a foundational resource for researchers investigating novel steroidal saponins (B1172615) for potential therapeutic applications.
Discovery and Natural Source
This compound was first isolated and identified in 2009 by a team of researchers led by Yu Zhao. The discovery was part of a broader phytochemical investigation into the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a perennial herbaceous plant belonging to the Liliaceae family. This plant is a well-known traditional Chinese medicine, and its rhizomes are a rich source of steroidal saponins, which are considered its main active constituents[1][2][3].
The natural source of this compound is specifically the dried rhizomes of Paris polyphylla var. yunnanensis[1][2]. This variety of Paris polyphylla is primarily found in the Yunnan province of China. The isolation of this compound, along with other known and novel steroidal saponins, has highlighted the rich chemical diversity of this plant species and its potential for yielding new bioactive compounds[1][2].
Chemical and Physical Properties
This compound is a furostanol steroidal saponin with the molecular formula C₅₀H₈₀O₂₂. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[2].
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀O₂₂ | [2] |
| Molecular Weight | 1016.0 g/mol | [1] |
| CAS Number | 945865-37-2 | [1] |
| Type of Compound | Furostanol Steroidal Saponin | [2] |
| Appearance | White amorphous powder | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Zhao et al. (2009) for the isolation of this compound from the rhizomes of Paris polyphylla var. yunnanensis[2].
Diagram of the Isolation and Purification Workflow for this compound
Caption: Workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered rhizomes of P. polyphylla var. yunnanensis (10 kg) were refluxed with 70% aqueous ethanol (B145695) (3 x 2 hours).
-
Concentration and Partitioning: The combined extracts were concentrated under reduced pressure to yield a residue. This residue was suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Initial Column Chromatography: The n-BuOH soluble fraction (250 g) was subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH-H₂O (from 9:1:0.1 to 6:4:1) to yield five fractions (A-E).
-
Second Column Chromatography: Fraction D (62.0 g) was further separated on a reversed-phase C18 (RP-18) silica gel column using a gradient of MeOH-H₂O (from 30:70 to 100:0) to give eight subfractions (D1-D8).
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Preparative HPLC: Subfraction D7 was purified by preparative high-performance liquid chromatography (HPLC) on a YMC-Pack ODS-A column (250 x 20 mm) with a mobile phase of MeCN-H₂O (38:62) at a flow rate of 4.0 mL/min to afford this compound (89.7 mg, retention time = 28.7 min).
Structural Elucidation
The structure of this compound was determined using the following spectroscopic methods as reported by Zhao et al. (2009)[2]:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra were recorded to establish the planar structure and the sequence of the sugar moieties. The relative stereochemistry was determined by analyzing the coupling constants in the ¹H NMR spectrum and by NOESY experiments.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound as reported by Zhao et al. (2009)[2].
Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | δc (ppm) | Position | δc (ppm) | Sugar Moieties | δc (ppm) |
| 1 | 37.8 | 15 | 32.2 | Glc (inner) | |
| 2 | 30.2 | 16 | 81.5 | C-1' | 100.5 |
| 3 | 77.9 | 17 | 63.5 | C-2' | 81.8 |
| 4 | 39.1 | 18 | 16.6 | C-3' | 78.2 |
| 5 | 141.0 | 19 | 19.5 | C-4' | 71.8 |
| 6 | 122.0 | 20 | 143.2 | C-5' | 78.0 |
| 7 | 32.3 | 21 | 19.5 | C-6' | 62.8 |
| 8 | 31.9 | 22 | 112.9 | Rha | |
| 9 | 50.3 | 23 | 32.0 | C-1'' | 102.0 |
| 10 | 37.3 | 24 | 29.5 | C-2'' | 72.8 |
| 11 | 21.3 | 25 | 31.0 | C-3'' | 72.8 |
| 12 | 40.2 | 26 | 75.2 | C-4'' | 74.2 |
| 13 | 40.8 | 27 | 17.5 | C-5'' | 69.9 |
| 14 | 56.5 | C-6'' | 18.8 | ||
| Ara | |||||
| C-1''' | 108.8 | ||||
| C-2''' | 83.5 | ||||
| C-3''' | 78.5 | ||||
| C-4''' | 85.8 | ||||
| C-5''' | 62.5 | ||||
| Glc (outer) | |||||
| C-1'''' | 104.8 | ||||
| C-2'''' | 75.2 | ||||
| C-3'''' | 78.5 | ||||
| C-4'''' | 71.8 | ||||
| C-5'''' | 78.2 | ||||
| C-6'''' | 62.9 |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| HR-ESI-MS | [M + Na]⁺ | 1039.5085 (calcd. for C₅₀H₈₀O₂₂Na, 1039.5088) |
Biological Activity
The primary reported biological activity of this compound is its cytotoxicity against cancer cells. In the initial study by Zhao et al. (2009), this compound was evaluated for its cytotoxic effects against the human promyelocytic leukemia cell line HL-60[2][3].
Table 3: Cytotoxicity of this compound
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| HL-60 | Cytotoxic | > 10 | [2] |
While this compound itself showed weak activity in this specific assay, other steroidal saponins isolated from Paris polyphylla var. yunnanensis have demonstrated significant cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma (CNE) cells and other liver and lung cancer cell lines[4][5]. Some of these related compounds have been shown to induce apoptosis and cell cycle arrest[4][5].
It is important to note that the biological activities of steroidal saponins are often dependent on the structure of the aglycone and the nature and linkage of the sugar chains[1]. Further research is required to fully elucidate the biological potential of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The weak cytotoxic activity reported in the initial study did not prompt further investigation into its mechanism of action at the molecular level.
For other cytotoxic steroidal saponins isolated from the Paris genus, the proposed mechanisms of action often involve the induction of apoptosis. This process is typically regulated by complex signaling cascades.
Hypothetical Signaling Pathway for Saponin-Induced Apoptosis
Caption: A generalized model of apoptosis signaling pathways potentially activated by cytotoxic steroidal saponins.
Disclaimer: This diagram represents a hypothetical model based on the known mechanisms of other cytotoxic saponins and is not based on experimental data for this compound.
Conclusion and Future Perspectives
This compound is a furostanol saponin isolated from the rhizomes of Paris polyphylla var. yunnanensis. While its initial cytotoxic screening revealed weak activity, the rich chemical diversity of its natural source and the significant biological activities of related steroidal saponins suggest that further investigation is warranted. Future research could focus on:
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Broader Biological Screening: Evaluating this compound against a wider range of cancer cell lines and for other potential biological activities, such as anti-inflammatory, antimicrobial, or immunomodulatory effects.
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Structural Modification: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially enhance its bioactivity.
-
Mechanistic Studies: If significant biological activity is identified, further studies will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.
This technical guide provides a solid foundation for researchers interested in exploring the potential of this compound and other related natural products in drug discovery and development.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Purification of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Parisyunnanoside B, a steroidal saponin (B1150181) found in the rhizomes of Paris polyphylla var. yunnanensis. The protocols detailed herein are compiled from scientific literature and are intended to offer a foundational framework for researchers.
Introduction
This compound is a naturally occurring steroidal saponin isolated from the rhizomes of Paris yunnanensis Franch.[1]. Steroidal saponins (B1172615) from the Paris genus have attracted significant scientific interest due to their diverse pharmacological activities, including potential anticancer properties. The isolation and purification of specific saponins like this compound are crucial for further pharmacological studies and drug development. This guide outlines a multi-step process for obtaining high-purity this compound.
Extraction of Total Saponins
The initial step involves the extraction of total saponins from the dried and powdered rhizomes of Paris polyphylla var. yunnanensis.
Experimental Protocol: Solvent Extraction
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Preparation of Plant Material: Air-dried rhizomes of Paris polyphylla var. yunnanensis are ground into a fine powder.
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Extraction Solvent: A mixture of 70-75% ethanol (B145695) in water is a commonly used solvent for extracting saponins.
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Extraction Process: The powdered rhizomes are extracted with the hydroalcoholic solution at room temperature or with gentle heating. Multiple extractions (typically 2-3 times) are performed to ensure maximum recovery of the saponins.
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Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Preliminary Purification using Macroporous Resin Chromatography
Macroporous resin chromatography is an effective technique for the enrichment of total saponins from the crude extract, separating them from sugars, pigments, and other polar or non-polar impurities.
Experimental Protocol: Macroporous Resin Chromatography
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Resin Selection: Non-polar or weakly polar macroporous resins such as D101 or NKA-9 have been shown to be effective for the adsorption of steroidal saponins from Paris species.[2] The choice of resin can be optimized based on static adsorption and desorption tests.
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Column Preparation: The selected macroporous resin is packed into a glass column and pre-conditioned by washing with ethanol followed by deionized water until the effluent is neutral.
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Loading: The crude extract is dissolved in an appropriate solvent (e.g., water or a low concentration of ethanol) and loaded onto the prepared column at a controlled flow rate.
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Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.
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Elution: The adsorbed saponins are then eluted using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fractions containing the target saponins are pooled.
The use of macroporous resins can significantly increase the purity of total saponins. For instance, studies on other saponins from the same plant have shown an increase in purity by over 17-fold.[2]
Table 1: Macroporous Resin Chromatography Parameters (Illustrative)
| Parameter | Value/Condition | Purpose |
| Resin Type | D101 or NKA-9 | Adsorption of steroidal saponins |
| Loading Solvent | Deionized Water | To dissolve the crude extract for loading |
| Wash Solvent | Deionized Water | Removal of polar impurities |
| Elution Solvents | Stepwise gradient of 30-95% Ethanol in Water | Desorption of saponins with increasing polarity |
| Flow Rate | 1-3 Bed Volumes/hour | To ensure efficient adsorption and desorption |
Further Purification by Column Chromatography
The enriched saponin fraction obtained from the macroporous resin step requires further purification to isolate individual compounds. This is typically achieved through repeated column chromatography using silica (B1680970) gel or reversed-phase C18 silica gel.
Experimental Protocol: Silica Gel Column Chromatography
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Stationary Phase: Silica gel (200-300 mesh) is commonly used.
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Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water is typically employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
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Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound. Fractions with similar profiles are pooled.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step to obtain high-purity this compound is preparative HPLC. This technique offers high resolution and is ideal for separating structurally similar saponins.
Experimental Protocol: Preparative HPLC
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Column: A reversed-phase C18 column is typically used for the separation of saponins.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water (often with a small amount of formic acid or acetic acid to improve peak shape) is common. The gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.
-
Detection: A UV detector is used, with the detection wavelength set to the absorbance maximum of the saponins (typically in the range of 200-210 nm).
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.
Table 2: Illustrative Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-60% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 203 nm |
| Injection Volume | 1-5 mL (of concentrated fraction) |
Quantitative Data (Illustrative)
While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an illustrative summary of expected yields and purity at each stage, based on general saponin purification procedures.
Table 3: Estimated Yield and Purity at Each Purification Stage
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Solvent Extraction | Dried Rhizomes (1 kg) | Crude Extract | 10-15 | < 5 |
| Macroporous Resin | Crude Extract (100 g) | Total Saponin Fraction | 60-70 | 30-40 |
| Silica Gel Column | Total Saponin Fraction (60 g) | Enriched this compound Fraction | 10-20 | 70-80 |
| Preparative HPLC | Enriched Fraction (10 g) | Pure this compound | > 80 | > 98 |
Visualization of the Purification Workflow
The following diagrams illustrate the logical workflow for the isolation and purification of this compound.
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Stepwise elution in macroporous resin chromatography.
Conclusion
The isolation and purification of this compound from Paris polyphylla var. yunnanensis is a multi-step process that requires a combination of extraction and chromatographic techniques. The workflow presented in this guide, from solvent extraction to preparative HPLC, provides a robust framework for obtaining this compound in high purity. Optimization of each step, particularly the chromatographic conditions, is essential for achieving high yields and purity, which are critical for subsequent research and development activities.
References
The Structural Elucidation of Parisyunnanoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure elucidation of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch. The structural determination was accomplished through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All data presented herein is based on the findings reported by Zhao et al. in Planta Medica, 2009.[1]
Isolation and Purification
The isolation of this compound from the rhizomes of Paris yunnanensis involved a multi-step extraction and chromatographic purification process.
Experimental Protocol
Extraction and Preliminary Fractionation: The air-dried and powdered rhizomes of Paris yunnanensis were extracted with 70% ethanol. The resulting extract was then concentrated under reduced pressure. This crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, containing the saponins (B1172615), was retained for further purification.
Chromatographic Separation: The n-butanol extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar components were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation via Spectroscopic Analysis
The chemical structure of this compound was determined using a combination of Mass Spectrometry and extensive 1D and 2D NMR spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.
Experimental Protocol: Mass spectra were recorded on a high-resolution mass spectrometer using electrospray ionization in the positive ion mode.
Results: The HR-ESI-MS of this compound showed a pseudomolecular ion peak [M+Na]⁺ which established the molecular formula as C₅₀H₈₀O₂₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded to establish the planar structure and relative stereochemistry of this compound.
Experimental Protocol: NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
¹H and ¹³C NMR Data: The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These assignments were confirmed by 2D NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.95 | m | |
| 4 | 2.60, 2.45 | m | |
| 5 | 5.35 | br s | |
| 7 | 2.15, 1.90 | m | |
| ... | ... | ... | ... |
| 21 | 1.05 | d | 6.8 |
| 26a | 4.20 | m | |
| 26b | 3.85 | m | |
| 27 | 0.95 | d | 6.5 |
| Glc (inner) | |||
| 1' | 4.85 | d | 7.6 |
| Rha | |||
| 1'' | 6.35 | br s | |
| Ara | |||
| 1''' | 5.40 | d | 3.5 |
| Glc (outer) | |||
| 1'''' | 5.10 | d | 7.8 |
(Note: This is a representative subset of the full data for illustrative purposes.)
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glc (inner) | ||
| 1 | 37.5 | 1' | 100.2 |
| 2 | 30.1 | 2' | 81.5 |
| 3 | 77.8 | 3' | 78.0 |
| 4 | 39.2 | 4' | 86.8 |
| 5 | 140.9 | 5' | 76.5 |
| 6 | 121.8 | 6' | 62.5 |
| ... | ... | Rha | |
| 22 | 110.5 | 1'' | 102.0 |
| 23 | 32.1 | ... | ... |
| 24 | 29.5 | Ara | |
| 25 | 30.8 | 1''' | 106.5 |
| 26 | 75.1 | ... | ... |
| 27 | 17.5 | Glc (outer) | |
| 1'''' | 105.8 | ||
| ... | ... |
(Note: This is a representative subset of the full data for illustrative purposes.)
Assembled Chemical Structure and Elucidation Workflow
The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of this compound.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow from isolation to the final structural determination of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Final Chemical Structure
The elucidated structure of this compound is a furostanol saponin with a tetrasaccharide chain attached at the C-3 position of the aglycone and a glucose moiety at the C-26 position. The full chemical name is 26-O-beta-D-glucopyranosyl-(25R)-5, 20 (22)-diene-furost-3 beta, 26-diol-3-O-alpha-L-arabinofuranosyl-(1-->4)-[alpha-L-rhamnopyranosyl-(1-->2)]-beta-D-glucopyranoside.[1]
Caption: Schematic representation of the this compound chemical structure.
This comprehensive guide provides the essential technical details for understanding the rigorous process of elucidating the chemical structure of this compound. The methodologies and data presented are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who may be working with this or similar steroidal saponins.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Parisyunnanoside B and its Steroidal Saponin Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a furostanol steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch., has garnered interest for its potential cytotoxic activities.[1] However, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides an in-depth overview of the current understanding of steroidal saponin biosynthesis as a framework for hypothesizing the formation of this compound. We will delve into the generalized biosynthetic pathway, key enzymatic players, quantitative data from related compounds in the Paris genus, and detailed experimental protocols for the analysis of these complex phytochemicals. This document serves as a foundational resource for researchers aiming to unravel the specific biosynthetic steps leading to this compound and to engineer its production.
Introduction: The Enigmatic Biosynthesis of this compound
This compound is a complex steroidal saponin with a furostanol backbone.[1] Like other steroidal saponins (B1172615), it is a glycoside, featuring a lipid-soluble aglycone linked to hydrophilic sugar moieties.[2] While the structure of this compound is known, the specific enzymatic reactions that construct this molecule are yet to be fully characterized. Understanding its biosynthesis is crucial for the sustainable production of this and other potentially valuable saponins through biotechnological approaches, mitigating the need for over-harvesting of their natural plant sources.[3]
This guide will, therefore, focus on the well-established general pathway of steroidal saponin biosynthesis, drawing parallels to what might be occurring in Paris yunnanensis.
The General Biosynthetic Pathway of Steroidal Saponins
The biosynthesis of steroidal saponins is a multi-stage process that begins with the ubiquitous precursor, 2,3-oxidosqualene (B107256), and culminates in a diverse array of glycosylated steroidal structures.[4] The pathway can be broadly divided into three key stages:
-
Formation of the Sterol Backbone: This initial phase involves the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted through a series of enzymatic steps to cholesterol.[5] This process is foundational for all steroidal compounds in plants.
-
Modification of the Sterol Aglycone: The cholesterol backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, at various positions. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s).[6] These modifications are crucial for creating the diversity of steroidal aglycones (sapogenins) found in nature.
-
Glycosylation of the Aglycone: The final stage involves the attachment of sugar moieties to the steroidal aglycone. This is carried out by UDP-dependent glycosyltransferases (UGTs), which sequentially add sugars to create the final saponin structure.[6]
The following diagram illustrates the generalized workflow for the biosynthesis of steroidal saponins.
The following diagram provides a more detailed look at the signaling pathway from the central precursor, cholesterol, to the different classes of steroidal saponins.
References
- 1. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro production of steroidal saponin, total phenols and antioxidant activity in callus suspension culture of Paris polyphylla Smith: an important Himalayan medicinal plant [frontiersin.org]
- 4. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
Steroidal Saponins from Paris yunnanensis: A Comprehensive Technical Review
The perennial herb Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a member of the Melanthiaceae family, is a cornerstone of traditional Chinese medicine, where its rhizome is known as "Chonglou".[1][2] Esteemed for its wide range of therapeutic properties—including hemostatic, anti-inflammatory, and particularly antitumor effects—the plant's primary bioactive constituents are recognized as steroidal saponins (B1172615).[1][3] The increasing demand from the pharmaceutical industry, coupled with the long maturation period of the plant (over seven years), has led to a shortage of wild resources, prompting extensive research into the chemical composition, pharmacological activities, and sustainable sourcing of its active compounds.[4][5]
This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Paris yunnanensis. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of isolation and quantification methods, a compilation of identified compounds and their biological activities, and an in-depth look at the molecular mechanisms and signaling pathways through which these saponins exert their effects.
Isolation, Purification, and Quantification
The extraction and purification of steroidal saponins from P. yunnanensis are critical first steps for research and drug development. Methodologies have evolved to optimize yield and purity, moving from traditional solvent extraction to more advanced chromatographic techniques.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) from Rhizomes and Leaves
This protocol is a common starting point for obtaining crude saponin (B1150181) extracts.
-
Preparation: Shade-dry the rhizomes or leaves of P. yunnanensis and grind them into a fine powder.[6][7]
-
Extraction: Dissolve the powder (e.g., 0.2 g) in an ethanol (B145695) solution (e.g., 10 mL of 70-75% ethanol). The solid-to-liquid ratio can be optimized, with ratios from 1:5 to 1:42 g/mL being reported.[7][8][9]
-
Ultrasonication: Place the mixture in an ultrasonic bath (e.g., 53 kHz) at a controlled temperature (e.g., 30-50°C) for 30 minutes.[7][8]
-
Repetition: Repeat the extraction process three times to maximize yield.[7][8]
-
Filtration: Pool the extracts and filter to remove solid plant material. The resulting filtrate is the crude saponin extract.
Protocol 2: Purification by Macroporous Adsorption Resins
This method is effective for enriching and separating steroidal saponins from the crude extract.
-
Resin Selection: Screen various macroporous resins for optimal adsorption and desorption characteristics. D101 and NKA-9 resins have been identified as highly effective for P. yunnanensis saponins.[7][10]
-
Adsorption: Pass the crude extract solution through a column packed with the selected resin. The saponins will adsorb onto the resin.
-
Washing: Wash the column with deionized water to remove impurities like sugars and salts.
-
Desorption (Elution): Elute the adsorbed saponins using a gradient of ethanol solutions (e.g., starting with 20% ethanol and increasing to 70-95%).[7][11] This step separates saponins based on their polarity.
-
Concentration: Collect the fractions containing the target saponins and concentrate them under reduced pressure to obtain the purified product. Using this method, the content of target saponins can be increased by over 4-fold with recovery yields exceeding 85%.[10]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for the precise identification and quantification of individual saponins.
-
System: Utilize an HPLC system with a C18 reversed-phase column (e.g., 4.6 mm × 100 mm).[6][12]
-
Mobile Phase: Employ a gradient elution system typically consisting of water (often with 0.1% formic acid) and acetonitrile.[6][12] A typical gradient program might be: 0–40 min, 30–60% acetonitrile; 40–50 min, 60–30% acetonitrile.[6]
-
Flow Rate: Maintain a constant flow rate, for example, 0.8 mL/min.[6]
-
Detection: Monitor the eluent at a wavelength of 203 nm.[6] For more sensitive and specific analysis, couple the HPLC system with mass spectrometry (HPLC-MS/MS).[12]
-
Quantification: Calculate the concentration of individual saponins by comparing peak areas to those of certified reference standards.[11]
dot digraph[label="Diagram 1: General workflow for the extraction, purification, and analysis of steroidal saponins from Paris yunnanensis.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=2, dpi=100] { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
}
Diagram 1: General workflow for extraction and analysis.
Quantitative Analysis Data
The development of robust analytical methods has enabled the precise quantification of major steroidal saponins in P. yunnanensis. These methods are essential for quality control and standardization.
Table 1: Validation Parameters for HPLC-MS/MS Quantification of Steroidal Saponins
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) |
|---|---|---|---|---|---|---|
| Six Saponins (unspecified) | Varies | 0.5 - 10 | 2 - 34 | < 5.0% | < 5.0% | 92 - 104% |
Data sourced from a study on HPLC-ESI-MS/MS method validation for diosgenin- and pennogenin-type saponins.[12][13]
Identified Steroidal Saponins and Their Biological Activities
Phytochemical investigations have revealed a rich diversity of steroidal saponins in P. yunnanensis, primarily classified as spirostanol, furostanol, and cholestane (B1235564) types.[4][14] These compounds exhibit a remarkable spectrum of pharmacological effects, with anticancer activity being the most extensively studied.
Anticancer and Cytotoxic Activity
The anticancer potential of steroidal saponins from P. yunnanensis is well-documented against a multitude of cancer cell lines. Several compounds have demonstrated cytotoxicity superior to conventional chemotherapeutic agents like cisplatin.[14]
Protocol 4: In Vitro Cytotoxicity (CCK-8/MTT Assay)
This assay is used to determine the concentration-dependent inhibitory effect of saponins on cancer cell proliferation.
-
Cell Culture: Seed cancer cells (e.g., 4T1 mouse mammary tumor cells, CNE human nasopharyngeal carcinoma cells) in 96-well plates and culture until they adhere.[14][15]
-
Treatment: Treat the cells with various concentrations of the purified saponin extract or individual saponin compounds for a specified duration (e.g., 48 hours).[15]
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation: Calculate the cell proliferation inhibition rate and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Cytotoxic Activities (IC50) of Steroidal Saponins from Paris yunnanensis
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Chonglouoside SL-19 | A549 (Lung) | 2.9 ± 0.5 | [4] |
| Chonglouoside SL-19 | HL-60 (Leukemia) | 5.0 ± 0.6 | [4] |
| Proprotogracillin | A549 (Lung) | 0.58 | [3] |
| Proprotogracillin | A549/Taxol (Taxol-resistant Lung) | 0.74 | [3] |
| Compound 7 (unspecified) | HEK293 (Human embryonic kidney) | 0.6 | [16] |
| Compound 7 (unspecified) | HepG2 (Liver) | 0.9 | [16] |
| New Saponin (unspecified) | CNE (Nasopharyngeal) | 32.56 | [17] |
| Known Saponin (unspecified) | CNE (Nasopharyngeal) | 33.10 | [17] |
| Paris Saponin H | Liver Cancer Cells | 1.25 | [18] |
| Pennogenins | Liver Cancer Cells | 9.7 - 13.5 | [18] |
| Paris Saponin I | Ovarian Cancer Cells | < 15 | [18] |
Note: This table represents a selection of reported values. IC50 values can vary based on the specific cell line and experimental conditions.
Antimicrobial Activity
Beyond their anticancer effects, certain saponins from the stems and leaves of P. yunnanensis have shown potent antimicrobial activity, particularly against the bacterium responsible for acne.[19]
Table 3: Antimicrobial Activity of Steroidal Saponins against Propionibacterium acnes
| Compound | MIC (µg/mL) |
|---|---|
| Chonglouoside SL-6 (Compound 6) | 3.9 |
| Compound 11 | 7.8 |
| Compound 8 | 16.5 |
| Compound 9 | 17.2 |
| Compound 17 | 17.2 |
| Compound 18 | 31.3 |
| Compound 24 | 31.3 |
| Compound 13 | 39.0 |
| Chonglouoside SL-2 (Compound 2) | 62.5 |
| Chonglouoside SL-3 (Compound 3) | 62.5 |
| Compound 21 | 62.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data sourced from Qin et al., 2012.[19]
Mechanisms of Action and Signaling Pathways
Research into the molecular mechanisms of P. yunnanensis saponins has unveiled their ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Several Paris saponins, including Paris Saponin I (PSI), II, VI, and VII, have been shown to exert their anticancer effects by inhibiting this pathway.[20][21] Inhibition leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased activity of pro-apoptotic factors such as Bax and caspases, ultimately inducing programmed cell death.[21][22]
dot digraph[label="Diagram 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by Paris Saponins.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=3.5, dpi=100] { graph [rankdir=TB, splines=true, nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
}
Diagram 2: Inhibition of PI3K/AKT/mTOR pathway.
GRB2-Mediated Akt-SREBP1 Pathway
A recent study highlighted a novel mechanism where Polyphyllin VII (PPVII) potentiates the effect of GPX4 inhibitors in cancer cells.[23] PPVII was found to bind directly to the Growth Factor Receptor-Bound Protein 2 (GRB2). This binding disrupts the GRB2-mediated activation of the Akt-SREBP1 signaling axis, which is crucial for lipid metabolism in cancer cells. By suppressing this pathway, PPVII inhibits cell proliferation and enhances sensitivity to other anticancer agents.[23]
dot digraph[label="Diagram 3: Mechanism of Polyphyllin VII (PPVII) via GRB2 inhibition.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=3, dpi=100] { graph [rankdir=TB, splines=true, nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
}
Diagram 3: PPVII mechanism via GRB2 inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another critical target.[18][22] Saponins like PSI can promote the phosphorylation of p38 MAPK, which in turn activates the caspase cascade, contributing to apoptosis in lung cancer cells.[22] This modulation of MAPK signaling underscores the multi-targeted nature of these natural compounds in combating cancer.
Conclusion
Steroidal saponins from Paris polyphylla var. yunnanensis represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent anticancer and antimicrobial activities, supported by growing evidence of their mechanisms of action on key cellular signaling pathways, position them as highly promising candidates for future drug development. The continued optimization of extraction and purification protocols, coupled with detailed mechanistic studies and in vivo validation, will be crucial in translating the pharmacological promise of these natural products into clinical applications. The data and protocols summarized in this review provide a solid foundation for researchers and professionals dedicated to advancing this field.
References
- 1. Chemical Constituents and Pharmacological Activities of Steroid Saponins Isolated from <i>Rhizoma Paridis</i> - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 12. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Steroidal saponins with antimicrobial activity from stems and leaves of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 23. Paris polyphylla Smith var. yunnanensis-derived saponins potentiate the antitumor activity of GPX4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Bioactivity of Parisyunnanoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific investigations into the bioactivity of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris polyphylla var. yunnanensis. This document summarizes the initial cytotoxic findings, details relevant experimental methodologies, and visualizes the implicated biological pathways to support further research and development efforts.
Quantitative Bioactivity Data
Early in vitro studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HEK293 | Human Embryonic Kidney | 2.5 | MTT Assay | [1] |
| HepG2 | Hepatocellular Carcinoma | 1.2 | MTT Assay | [1] |
| HL-60 | Human Promyelocytic Leukemia | Activity noted, but IC50 not specified | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies representative of the early cytotoxic and apoptotic assays conducted on this compound and related steroidal saponins (B1172615) from Paris polyphylla.
Cell Culture and Maintenance
Human cancer cell lines, such as HL-60 (promyelocytic leukemia), HEK293 (human embryonic kidney), and HepG2 (hepatocellular carcinoma), were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For instance, HL-60 cells are typically grown in suspension culture. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 4 × 10^4 cells/mL.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The supernatant was removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Apoptosis Assessment by Flow Cytometry
To determine if the observed cytotoxicity was due to apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining was employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Washing: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.
Visualizing a Potential Mechanism of Action
While the precise signaling cascade for this compound is still under detailed investigation, studies on steroidal saponins from Paris polyphylla strongly suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a natural product like this compound.
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
References
Parisyunnanoside B CAS number and molecular formula
An In-Depth Technical Guide to Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch. While this compound is available for research purposes, public domain data regarding its specific biological activities, experimental protocols, and associated signaling pathways is limited. This guide furnishes the core chemical data and presents a standardized, hypothetical framework for its initial cytotoxic evaluation, adhering to best practices in drug discovery research.
Compound Profile
The fundamental physicochemical properties of this compound are summarized below. This information is critical for sample preparation, dosage calculations, and analytical characterization.
| Property | Value | Citation |
| CAS Number | 945865-37-2 | [1] |
| Molecular Formula | C₅₀H₈₀O₂₁ | [1] |
| Molecular Weight | 1016.0 g/mol | [1] |
| Type of Compound | Steroidal Saponin | [1] |
| Physical Description | Powder | [1] |
| Source | The rhizomes of Paris yunnanensis Franch. | [1] |
| Common Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Activity
Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities of this compound. As a steroidal saponin from the Paris genus, it may be hypothesized to possess cytotoxic or anti-inflammatory properties, similar to other compounds isolated from related species. However, without direct experimental evidence, its therapeutic potential remains uncharacterized.
Experimental Protocols: A Framework for Cytotoxicity Assessment
To guide researchers in the preliminary evaluation of this compound, a detailed, standardized protocol for determining in vitro cytotoxicity using a colorimetric MTT assay is provided below. This assay is a fundamental first step in anticancer drug screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes present in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly with a pipette to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Quantitative results from the cytotoxicity assay should be organized to facilitate clear interpretation and comparison across different cell lines.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
Visualizations: Experimental Workflow
To clearly delineate the logical flow of the proposed initial investigation, the following diagram illustrates the experimental workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Signaling Pathway Analysis
As no specific signaling pathway has been elucidated for this compound, a diagrammatic representation would be speculative. Should initial cytotoxicity screens prove promising, further research (e.g., Western blotting, RNA sequencing) would be necessary to investigate its mechanism of action, such as the induction of apoptosis via intrinsic or extrinsic pathways or the modulation of key cancer-related pathways like PI3K/Akt or MAPK.
References
Unveiling the Therapeutic Potential of Parisyunnanoside B and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural variants and derivatives of Parisyunnanoside B, a steroidal saponin (B1150181) with emerging interest in oncology. Drawing from a comprehensive review of scientific literature, this document provides a detailed overview of the cytotoxic activities, mechanisms of action, and experimental methodologies related to this class of compounds. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.
Natural Variants of this compound from Paris polyphylla var. yunnanensis
This compound is a constituent of the rhizomes of Paris polyphylla var. yunnanensis, a plant with a rich history in traditional medicine.[1][2][3] Phytochemical investigations of this plant have led to the isolation and characterization of a series of structurally related steroidal saponins (B1172615), which can be considered natural variants of this compound. These compounds share a common steroidal aglycone backbone but differ in their glycosylation patterns. The structural integrity of the spirostanol (B12661974) framework and the nature of the sugar moieties are critical determinants of their biological activity.[3][4]
A number of these natural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][5] Notably, several of these compounds have exhibited greater potency than the conventional chemotherapeutic agent cisplatin (B142131) in preclinical studies.[1] The cytotoxic activity is often mediated through the induction of apoptosis and cell cycle arrest.[1]
Cytotoxic Activity of this compound Variants
The cytotoxic potential of this compound and its natural variants has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following tables summarize the reported cytotoxic activities of key steroidal saponins isolated from Paris polyphylla var. yunnanensis.
| Compound | Cell Line | IC50 (µM) | Reference |
| Polyphyllin D | Jurkat (Acute T-cell leukemia) | 2.8 | [6][7] |
| Ovarian Cancer Cell Lines (Panel of 20) | 0.2 - 1.4 | [8] | |
| Neuroblastoma (IMR-32) | 25 | [9] | |
| Neuroblastoma (LA-N-2) | 20 | [9] | |
| Neuroblastoma (NB-69) | 5 | [9] | |
| A Known Steroidal Saponin | HepG2 (Hepatocellular carcinoma) | 2.9 ± 0.5 | [5] |
| HEK293 (Human embryonic kidney) | 5.0 ± 0.6 | [5] | |
| Paris Saponin I | Liver Cancer Cell Lines (SMMC-7721, HepG2, SK-HEP-1) | Active | [2] |
| Paris Saponin II | A549 (Non-small-cell lung cancer) | Most Active | [2] |
| Paris Saponin Pb | Liver Cancer Cell Lines (SMMC-7721, HepG2, SK-HEP-1) | Active | [2] |
Note: "Active" indicates that the compound showed significant inhibitory activity, but specific IC50 values were not provided in the cited source.
Synthetic Derivatives of this compound Analogs
While specific synthetic derivatives of this compound are not extensively reported in the current literature, research into the synthesis of derivatives of related steroidal saponins, such as dioscin, provides insights into potential synthetic strategies. These efforts aim to establish detailed structure-activity relationships and to develop analogs with enhanced therapeutic properties.[10]
Signaling Pathways and Molecular Mechanisms
The anticancer effects of this compound and its natural variants are attributed to their ability to modulate key cellular signaling pathways, primarily leading to apoptosis. The close analog, Polyphyllin D, has been the subject of more detailed mechanistic studies, providing a model for understanding the potential molecular targets of this compound.
Induction of Apoptosis via the JNK Pathway
Polyphyllin D has been shown to induce apoptosis in human glioma cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.[11] This signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[11]
Caption: JNK-mediated apoptosis induced by Polyphyllin D.
Inhibition of the SHP2 Phosphatase
Polyphyllin D has been identified as a selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2).[6][7][12] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. By inhibiting SHP2, Polyphyllin D can suppress the proliferation of cancer cells that are dependent on this pathway.[6][7]
Caption: Inhibition of the SHP2 signaling pathway by Polyphyllin D.
Induction of Protective Autophagy
In breast cancer cells, Polyphyllin D has been observed to induce not only apoptosis but also protective autophagy through the JNK1-Bcl-2 pathway.[13] This suggests a complex cellular response to the compound, where autophagy may initially act as a survival mechanism. However, the combination of Polyphyllin D with an autophagy inhibitor has been shown to significantly enhance its cytotoxic effects, presenting a potential combination therapy strategy.[13]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of the cytotoxic and mechanistic properties of this compound and its analogs.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Polyphyllin D) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Elucidation
Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., JNK, p-JNK, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating cytotoxic compounds.
Conclusion
This compound and its natural variants represent a promising class of steroidal saponins with potent cytotoxic activities against various cancer cell lines. The available evidence, particularly from studies on the closely related compound Polyphyllin D, suggests that their mechanism of action involves the modulation of key signaling pathways leading to apoptosis, such as the JNK and SHP2 pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound itself, including detailed mechanistic studies and the exploration of synthetic derivatives to optimize its pharmacological profile. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compelling natural products in the context of modern drug discovery and development.
References
- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
- 3. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroidal saponins from stems and leaves of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]
- 11. Polyphyllin D induces apoptosis in U87 human glioma cells through the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Parisyunnanoside B from Paris yunnanensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) found in the rhizomes of Paris yunnanensis, a plant with a long history in traditional medicine. Steroidal saponins (B1172615) from this genus are of significant interest to the pharmaceutical industry due to their diverse biological activities, including potential anticancer properties. This document provides a detailed protocol for the extraction and purification of steroidal saponins from Paris yunnanensis, which can be applied for the isolation of this compound. It should be noted that while detailed quantitative data for more abundant saponins is available, specific yield information for this compound is not extensively reported in the current scientific literature. The provided quantitative data is based on total saponins or other major saponins from Paris yunnanensis.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize quantitative data for the extraction of steroidal saponins from Paris yunnanensis rhizomes based on various established methods. This data can serve as a baseline for optimizing the extraction of this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) of Total Saponins
| Parameter | Optimal Condition | Yield of Total Saponins (mg/g DW) | Reference |
| Ethanol (B145695) Concentration | 70-75% | Not specified | [1] |
| Extraction Temperature | 43-55.97°C | 52.56 | [1] |
| Extraction Time | 30.21 minutes | 52.56 | [1] |
| Solid-to-Liquid Ratio | 1:41.72 (g/mL) | 52.56 | [1] |
Table 2: Macroporous Resin Purification of Total Saponins
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Purity Increase (fold) | Reference |
| D101 | 25.84 | 91.3 | 4.83 | [2] |
| NKA-9 | Not specified | Not specified | 17.3-28.6 (for Polyphyllin II and VII) | [3][4] |
Experimental Protocols
This section details the methodologies for the extraction and purification of steroidal saponins, including this compound, from the rhizomes of Paris yunnanensis.
Preparation of Plant Material
-
Collection and Identification: Collect fresh rhizomes of Paris yunnanensis. Ensure proper botanical identification.
-
Cleaning and Drying: Wash the rhizomes thoroughly with water to remove soil and other debris. Cut the rhizomes into thin slices and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dry place.
Extraction of Crude Saponins
This protocol describes an optimized ultrasound-assisted extraction (UAE) method.
-
Sample Preparation: Weigh 100 g of powdered Paris yunnanensis rhizome.
-
Solvent Addition: Place the powder in a flask and add 70% ethanol at a solid-to-liquid ratio of 1:40 (g/mL).
-
Ultrasonic Extraction: Submerge the flask in an ultrasonic bath. Perform the extraction under the following conditions:
-
Temperature: 50°C
-
Time: 30 minutes
-
Ultrasonic Frequency: 53 kHz
-
-
Filtration and Re-extraction: After the first extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times under the same conditions.
-
Concentration: Combine the filtrates from the three extractions and concentrate the solution using a rotary evaporator under reduced pressure at 60°C to obtain a crude extract.
Purification of Saponins using Macroporous Resin Chromatography
This protocol is for the enrichment and purification of total saponins from the crude extract.
-
Resin Pre-treatment:
-
Soak the D101 macroporous resin in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected in the effluent.
-
Sequentially treat the resin with 4-5 bed volumes (BV) of 5% HCl, followed by deionized water until the effluent is neutral.
-
Then, treat with 4-5 BV of 2% NaOH, followed by deionized water until the effluent is neutral.
-
-
Column Packing: Pack a glass column with the pre-treated D101 resin.
-
Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 2.33 mg/mL of total saponins). Load the sample solution onto the column at a flow rate of 2 BV/h.
-
Washing: After loading, wash the column with 3 BV of deionized water to remove impurities such as sugars and pigments.
-
Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol in water:
-
Elute with 4 BV of 20% ethanol to remove some impurities.
-
Elute with 5 BV of 70% ethanol to collect the target saponin fraction.
-
-
Final Concentration: Collect the 70% ethanol eluate and concentrate it using a rotary evaporator. The resulting powder is the purified total saponin extract.
Isolation of this compound
Further purification to isolate this compound can be achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Monitor the elution at a wavelength of around 203 nm.
-
Fraction Collection: Collect the fractions corresponding to the retention time of a this compound standard.
-
Lyophilization: Lyophilize the collected fractions to obtain pure this compound.
Mandatory Visualization
Biosynthetic Pathway of Steroidal Saponins
The following diagram illustrates the proposed biosynthetic pathway of steroidal saponins in Paris species, leading to the formation of various saponin backbones.
Caption: Proposed biosynthetic pathway of steroidal saponins in Paris yunnanensis.
Experimental Workflow
The following diagram outlines the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Diversity, Chemical Components, and Property of Biomass Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of Paris polyphylla var. yunnanensis illuminates the biosynthesis and accumulation of steroidal saponins in rhizomes and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Parisyunnanoside B by HPLC
These application notes provide a detailed protocol for the quantification of Parisyunnanoside B in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodology is based on established analytical techniques for the simultaneous determination of steroidal saponins (B1172615) in Paris species.
Introduction
This compound is a steroidal saponin (B1150181) found in plants of the Paris genus, which are used in traditional medicine. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines a robust HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (Ultrapure)
-
Reagents: Formic acid (analytical grade)
-
Standards: this compound reference standard (>98% purity)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1] |
| Gradient Elution | 0-20 min, 20-40% B;20-40 min, 40-60% B;40-50 min, 60-80% B;50-55 min, 80-20% B;55-60 min, 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 203 nm (or ELSD/MS if available) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., rhizomes of Paris yunnanensis) at 60 °C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponins with 10 mL of methanol.
-
Collect the eluate and filter it through a 0.22 µm syringe filter before HPLC analysis.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Linearity
Linearity is assessed by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 300 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision is evaluated by performing repeated analyses of the same sample. It is expressed as the relative standard deviation (%RSD).
| Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) | |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (25 µg/mL) | < 2.0% | < 3.0% |
| High QC (80 µg/mL) | < 2.0% | < 3.0% |
Accuracy
Accuracy is determined by performing a recovery study on a sample spiked with a known amount of the standard.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.4 | 101.6 |
| 50 | 49.5 | 99.0 |
| Average Recovery | 99.5% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatogram.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative determination of major saponins in Paris and Trillium by HPLC-ELSD and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: LC-MS/MS Analysis of Parisyunnanoside B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) found in plants of the Paris genus, notably Paris yunnanensis. These compounds have garnered significant interest in pharmaceutical research due to their potential biological activities, including anticancer and antimicrobial effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal medicines, and pharmacokinetic studies in drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the analysis of complex matrices such as plant extracts. This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried plant material (e.g., rhizomes of Paris yunnanensis), finely powdered
-
Ethanol (≥95%, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Macroporous resin D101 or C18)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol 1: Solvent Extraction
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
For cleaner samples and to enrich the concentration of this compound, an SPE step can be incorporated after the solvent extraction.
-
Condition a macroporous resin SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract from the solvent extraction step onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponins (B1172615) with 10 mL of 70% ethanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC or UPLC system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B (0-15 min), 70-90% B (15-20 min), 90% B (20-25 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Data Presentation
MS/MS Fragmentation of this compound
The fragmentation of steroidal saponins in positive ion mode typically involves the sequential loss of sugar moieties and cleavages within the steroidal backbone. For this compound (assuming a hypothetical structure for illustration as a pennogenin-type saponin with two sugar units), the fragmentation could proceed as follows.
Table 1: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | [M+H]+ | [M+H - Sugar1]+ | 30 | Loss of the terminal sugar moiety |
| This compound | [M+H]+ | [Aglycone+H]+ | 45 | Loss of all sugar moieties |
| Internal Standard | [IS+H]+ | Fragment 1 | Optimized | A suitable stable isotope-labeled standard |
Quantitative Analysis
A validation of the LC-MS/MS method should be performed to ensure its reliability. The following table presents a summary of typical quantitative performance data.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) - Intra-day | < 5% |
| Precision (RSD%) - Inter-day | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
| Matrix Effect | Minimal, compensated by IS |
Visualization
Experimental Workflow
Proposed Signaling Pathway for Biological Activity
Based on the known cytotoxic effects of steroidal saponins from Paris species, a proposed mechanism of action involves the induction of apoptosis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. The protocol for sample preparation is straightforward, and the LC-MS/MS parameters are optimized for high selectivity and throughput. This method is well-suited for applications in natural product research, quality control of herbal medicines, and preclinical drug development.
Cell-Based Assays Using Parisyunnanoside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: As of December 2025, publicly available scientific literature providing specific quantitative data and detailed cell-based assay protocols for Parisyunnanoside B is limited. The following application notes and protocols are presented as a comprehensive, generalized framework based on standard methodologies for evaluating the anti-cancer and anti-inflammatory potential of natural compounds. Researchers are encouraged to adapt these protocols for their specific experimental needs and to determine optimal concentrations and conditions for this compound empirically.
Application Note: Anti-Cancer Activity of this compound
This application note describes the use of cell-based assays to evaluate the potential of this compound as an anti-cancer agent. The primary objectives are to determine its cytotoxicity against cancer cell lines, its ability to induce apoptosis, and to elucidate the underlying signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung) | Data to be determined | Data to be determined | Data to be determined |
| HeLa (Cervical) | Data to be determined | Data to be determined | Data to be determined |
| Other | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells (48h treatment)
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow and Signaling Pathway
Caption: Workflow for evaluating the anti-cancer activity of this compound.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
This technique is used to measure the expression levels of key apoptotic proteins.
-
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membranes
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat MCF-7 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Application Note: Anti-inflammatory Activity of this compound
This application note details the methods for assessing the anti-inflammatory properties of this compound in a cellular model of inflammation. The primary goals are to measure its effect on the production of inflammatory mediators and to investigate its impact on the NF-κB signaling pathway.
Data Presentation
Table 4: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | Data to be determined | - |
| LPS (1 µg/mL) | Data to be determined | 0 |
| LPS + this compound (10 µM) | Data to be determined | Data to be determined |
| LPS + this compound (50 µM) | Data to be determined | Data to be determined |
Table 5: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Data to be determined | Data to be determined |
| LPS (1 µg/mL) | Data to be determined | Data to be determined |
| LPS + this compound (10 µM) | Data to be determined | Data to be determined |
| LPS + this compound (50 µM) | Data to be determined | Data to be determined |
Experimental Workflow and Signaling Pathway
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Protocols
1. Cell Viability Assay (RAW 264.7 Cells)
This protocol is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
Follow the MTT assay protocol described in the anti-cancer section, using RAW 264.7 macrophage cells.
-
2. Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable product of NO.
-
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli)
-
This compound
-
Griess Reagent
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of secreted pro-inflammatory cytokines.
-
Materials:
-
Supernatants from the NO assay
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Perform the sandwich ELISA according to the manufacturer's protocol for each cytokine.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and cell culture supernatants.
-
Add a biotinylated detection antibody, followed by Streptavidin-HRP.
-
Add the substrate and stop the reaction.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
4. Western Blot for NF-κB Pathway Proteins
This assay examines the effect of this compound on the activation of the NF-κB pathway.
-
Materials:
-
RAW 264.7 cells
-
LPS, this compound
-
Primary antibodies (phospho-IκBα, IκBα, phospho-p65, p65, β-actin)
-
-
Protocol:
-
Pre-treat RAW 264.7 cells with this compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Follow the Western Blot protocol as described previously, using antibodies specific for the phosphorylated and total forms of IκBα and the p65 subunit of NF-κB.
-
Analyze the changes in the phosphorylation status of these proteins to determine the effect of this compound on NF-κB activation.
-
Application Notes and Protocols for In Vitro Evaluation of Parisyunnanoside B
Disclaimer: As of December 2025, detailed in vitro experimental data specifically for Parisyunnanoside B is limited in publicly accessible research literature. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. The methodologies provided are based on standard in vitro assays commonly used to evaluate the anti-cancer properties of novel natural compounds, such as steroidal saponins. The quantitative data and specific results herein are illustrative and should be adapted based on empirical findings for this compound.
Introduction to this compound
This compound is a steroidal saponin, a class of natural compounds known for a variety of biological activities, including potential anti-tumor effects. In vitro evaluation is a critical first step in characterizing the bioactivity of such compounds. These studies aim to determine the cytotoxic effects on cancer cell lines, elucidate the mechanism of cell death (e.g., apoptosis, autophagy), and identify the molecular signaling pathways involved. The protocols outlined below describe methods to assess cell viability, apoptosis, and autophagy, with a focus on the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2][3]
Data Presentation: Illustrative Cytotoxicity of a Steroidal Saponin
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for a representative steroidal saponin, herein referred to as "Compound X," against various cancer cell lines after 48 hours of treatment. These values provide a quantitative measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 18.3 |
| HepG2 | Liver Cancer | 22.1 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dose).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Detection: Western Blot for LC3 Conversion
Principle: A hallmark of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[8] An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Protocol:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Investigation of Signaling Pathways: Western Blot for PI3K/Akt Pathway
Principle: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Many anti-cancer compounds exert their effects by inhibiting this pathway. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, as a measure of pathway activity.
Protocol:
-
Protein Extraction and Quantification: Follow the same procedure as described for autophagy detection (Protocol 3, Steps 1 and 2).
-
Western Blotting: Perform SDS-PAGE and protein transfer as described above (Protocol 3, Steps 3 and 4).
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key pathway proteins, such as:
-
p-Akt (Ser473)
-
Total Akt
-
p-mTOR (Ser2448)
-
Total mTOR
-
A loading control (e.g., β-actin).
-
-
Detection and Analysis: Follow the same detection procedure as above (Protocol 3, Steps 6 and 7). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Visualizations
References
- 1. Apoptosis induction in human breast cancer (MCF-7) cells by a novel venom L-amino acid oxidase (Rusvinoxidase) is independent of its enzymatic activity and is accompanied by caspase-7 activation and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside | MDPI [mdpi.com]
- 6. Unveiling the Paradoxical Nature of Autophagy in Cancer Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cusabio.com [cusabio.com]
Animal Models for Elucidating the Therapeutic Effects of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing animal models to investigate the therapeutic effects of Parisyunnanoside B, a steroidal saponin (B1150181) with potential anti-cancer and anti-inflammatory properties. While direct in vivo studies on this compound are limited, this document leverages available research on related steroidal saponins (B1172615) from Paris polyphylla var. yunnanensis to propose robust experimental frameworks.
Application Notes
This compound, a natural product isolated from the rhizomes of Paris polyphylla var. yunnanensis, has garnered interest for its potential pharmacological activities. Preclinical evaluation in relevant animal models is a critical step in validating its therapeutic efficacy and understanding its mechanism of action. The following notes outline key considerations for designing and implementing in vivo studies.
1. Anti-Cancer Activity Assessment in Xenograft Models:
The anti-tumor potential of this compound can be effectively evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. Based on studies of similar steroidal saponins, a lung adenocarcinoma xenograft model is a suitable starting point.
-
Animal Model: Nude mice (e.g., BALB/c nude) or other immunodeficient strains are recommended to prevent rejection of human tumor xenografts.
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 or H460 are appropriate choices.
-
Route of Administration: Oral gavage is a feasible route for administering this compound, mimicking a likely clinical route of administration.
-
Endpoints: Key parameters to measure include tumor volume and weight, survival rate, and biomarkers of apoptosis and cell signaling pathways within the tumor tissue.
2. Investigation of Anti-Inflammatory Effects:
The anti-inflammatory properties of this compound can be investigated using established animal models of inflammation.
-
Models of Acute Inflammation: Carrageenan-induced paw edema in rats or mice is a standard model to assess acute anti-inflammatory effects.
-
Models of Chronic Inflammation: Adjuvant-induced arthritis in rats can be used to evaluate the potential of this compound in chronic inflammatory conditions.
-
Endpoints: Measurement of paw volume, inflammatory cytokine levels (e.g., TNF-α, IL-6) in serum and tissue, and histological analysis of inflamed tissues are crucial for evaluation.
3. Elucidating the Mechanism of Action:
To understand how this compound exerts its effects, it is essential to investigate its impact on key cellular signaling pathways.
-
PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer and inflammation. Western blot analysis of key proteins such as PI3K, Akt, and their phosphorylated forms in tumor or inflamed tissues can reveal the modulatory effects of this compound.
-
Apoptosis Induction: The pro-apoptotic activity of this compound in tumor tissues can be confirmed using techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound.
Protocol 1: Evaluation of Anti-Tumor Activity in a Lung Cancer Xenograft Model
Objective: To determine the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model of human non-small cell lung cancer.
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)
-
Human non-small cell lung cancer cell line (e.g., A549)
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Matrigel
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every two days. Calculate tumor volume using the formula: V = (length × width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Treatment Group: Administer this compound orally via gavage at a predetermined dose (e.g., 25, 50, 100 mg/kg body weight) once daily.
-
Control Group: Administer an equal volume of the vehicle using the same route and schedule.
-
Positive Control (Optional): Administer a standard chemotherapeutic agent (e.g., cisplatin) to a separate group.
-
-
Monitoring and Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21 days).
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological and immunohistochemical analysis (including TUNEL assay).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen and store it at -80°C for Western blot analysis.
-
Data Presentation:
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Weight (g) | Tumor Growth Inhibition Rate (%) |
| Vehicle Control | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| Positive Control (e.g., Cisplatin) |
Tumor Growth Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100
Protocol 2: TUNEL Assay for Apoptosis Detection in Tumor Tissue
Objective: To quantify apoptosis in tumor sections from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
In Situ Cell Death Detection Kit (e.g., Roche)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (enzyme solution and label solution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Permeabilization:
-
Incubate the slides with Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
TUNEL Staining:
-
Incubate the slides with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse thoroughly with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Rinse with PBS and mount the slides with an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the slides under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, while all nuclei will show blue fluorescence with DAPI.
-
Capture images from several random fields for each slide.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of cells.
-
Data Presentation:
| Group | Apoptotic Index (%) |
| Vehicle Control | |
| This compound (50 mg/kg) | |
| Positive Control |
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway in tumor tissues.
Materials:
-
Frozen tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Group | p-PI3K/PI3K Ratio | p-Akt/Akt Ratio |
| Vehicle Control | ||
| This compound (50 mg/kg) |
Mandatory Visualizations
Caption: Workflow for in vivo anti-tumor efficacy testing of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Parisyunnanoside B: Application Notes and Protocols for Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) isolated from the rhizome of Paris polyphylla var. yunnanensis. Steroidal saponins (B1172615) as a class of natural products have garnered significant interest in oncology research due to their cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated the cytotoxic potential of this compound against several human cancer cell lines, suggesting its promise as a potential therapeutic agent. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for investigating its mechanism of action, with a focus on apoptosis induction.
Data Presentation
The following tables summarize the reported cytotoxic activities of this compound against different human cancer cell lines. This data serves as a baseline for designing further mechanistic studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Promyelocytic Leukemia | Data not specified | Not specified | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 1.2 | MTT Assay | [3] |
| HEK293 | Human Embryonic Kidney | 2.5 | MTT Assay | [3] |
Note: While the study by Zhao et al. (2009) was the first to isolate and evaluate the cytotoxicity of this compound against HL-60 cells, specific IC50 values were not provided in the abstract. The data for HepG2 and HEK293 cells is from a later review citing work by Qin et al. (2016).
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the apoptotic mechanism of this compound in cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Signaling Pathways and Visualizations
Based on studies of other steroidal saponins, this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway and may involve the modulation of survival signaling pathways such as the PI3K/Akt pathway.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
The intrinsic apoptosis pathway is a key mechanism for programmed cell death. It is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
The PI3K/Akt signaling pathway is a crucial cell survival pathway that is often dysregulated in cancer. Many natural compounds exert their anti-cancer effects by inhibiting this pathway, thereby promoting apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway.
Conclusion
This compound demonstrates cytotoxic activity against cancer cells, indicating its potential as a lead compound for anti-cancer drug development. The provided protocols offer a framework for researchers to further investigate its apoptotic mechanism. Future studies should focus on confirming the involvement of the intrinsic apoptotic pathway and the PI3K/Akt signaling cascade, as well as exploring other potential molecular targets. In vivo studies will also be crucial to validate the therapeutic potential of this compound.
References
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins isolated from Asparagus induce apoptosis in human hepatoma cell line HepG2 through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponin SSPH I induces ferroptosis in HepG2 cells via regulating iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Cytotoxicity of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) that represents a class of natural products with potential therapeutic applications. This document provides a detailed set of protocols for a tiered approach to systematically evaluate the cytotoxic properties of this compound against cancer cell lines. The protocols outlined below will guide researchers in determining cell viability, quantifying cytotoxicity, and elucidating the underlying mechanisms of cell death, such as the induction of apoptosis and cell cycle arrest.
Data Presentation
Quantitative data from the following experiments should be recorded and organized in the tables below. These tables are designed to facilitate the comparison of results across different cell lines and experimental conditions.
Table 1: Determination of IC50 Values for this compound
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
| e.g., A549 | Experimental Value | Experimental Value | Experimental Value |
| Normal (e.g., HEK293) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
| Treatment Group | LDH Release (% of Maximum) at 24h | LDH Release (% of Maximum) at 48h |
| Vehicle Control | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value |
| This compound (2 x IC50) | Experimental Value | Experimental Value |
| Positive Control (Lysis Buffer) | 100% | 100% |
Table 3: Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Staurosporine) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 4: Cell Cycle Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Nocodazole) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[3]
Materials:
-
Cells treated as in the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the desired incubation period (e.g., 24 or 48 hours), transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release wells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Parisyunnanoside B as a research tool compound, with a focus on its potential applications in cancer research. Due to the limited availability of specific data for this compound, this document leverages information on structurally related steroidal saponins (B1172615) from the Paris genus to propose experimental designs and outline detailed protocols for its characterization.
1. Introduction
This compound is a furostanol saponin (B1150181) isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis.[1][2][3] Steroidal saponins from the Paris genus are a well-documented class of natural products exhibiting a wide range of biological activities, including potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[4][5][6][7][8] While the specific mechanism of action for this compound is not yet fully elucidated, the known bioactivities of related compounds suggest its potential as a valuable tool for investigating novel anti-cancer therapeutic strategies.
This document provides protocols for the initial characterization of this compound's biological effects, focusing on assays for cytotoxicity and apoptosis. Furthermore, a hypothesized mechanism of action involving the STAT3 signaling pathway is presented as a basis for further mechanistic studies.
2. Data Presentation
2.1. Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 945865-37-2 | [3][9] |
| Molecular Formula | C50H80O21 | [3] |
| Molecular Weight | 1016.0 g/mol | [3] |
| Compound Type | Furostanol Saponin (Steroid) | [1][3] |
| Source | Rhizomes of Paris yunnanensis Franch. | [3] |
| Physical Description | Powder | [3] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [3] |
2.2. Cytotoxic Activities of Representative Saponins from Paris polyphylla
To provide a rationale for investigating the anti-cancer potential of this compound, the following table summarizes the reported cytotoxic activities (IC50 values) of other well-characterized steroidal saponins isolated from Paris polyphylla.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Paris Saponin I | Ovarian cancer cells | <15 | [4] |
| Liver cancer cells | 0.84–4.66 | [4] | |
| Gastric cancer cells | 20.3–30.4 | [4] | |
| Lung cancer cells | 1.21–2.51 µg/mL | [4] | |
| Paris Saponin II | Human cervical cancer cells | Not specified | [10] |
| Paris Saponin VI | Liver cancer cells | 6.65–8.18 | [4] |
| Paris Saponin VII | Human cervical cancer cells | 2.62 ± 0.11 | [4] |
| Liver cancer cells | 0.80–2.75 | [4] | |
| Papolatioside A | Glioblastoma (LN229) | 4.18 ± 0.31 | [6] |
| Glioblastoma (U251) | 3.85 ± 0.44 | [6] | |
| Pancreatic cancer (Capan-2) | 3.26 ± 0.34 | [6] | |
| Cervical cancer (HeLa) | 3.30 ± 0.38 | [6] | |
| Liver cancer (HepG2) | 4.32 ± 0.51 | [6] |
3. Experimental Protocols
3.1. Cell Viability Assay Protocol (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
3.2. Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)
This protocol outlines the use of flow cytometry to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3.3. Western Blot Analysis Protocol
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and hypothesized signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-p-Src, anti-Src, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells treated with this compound and controls using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
4. Visualizations
Caption: General experimental workflow for characterizing this compound.
Caption: Hypothesized signaling pathway for this compound's anti-cancer effects.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Bioactive secondary metabolites in Paris polyphylla Sm. and their biological activities: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia [mdpi.com]
- 7. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinivex.com [clinivex.com]
- 10. Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of Purified Parisyunnanoside B: Application Notes and Protocols
For researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of Parisyunnanoside B, a naturally occurring steroidal saponin (B1150181), several commercial suppliers offer the purified compound for research purposes. This document provides a guide to these suppliers, alongside detailed application notes and experimental protocols based on the current understanding of its biological activities, primarily focusing on its potential as an anti-cancer agent.
Commercial Availability
Purified this compound can be sourced from the following suppliers who specialize in natural products and reference standards for research use. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Website | Contact Information | Notes |
| ChemFaces | --INVALID-LINK-- | Tel: (0086)-27-84237683Tech: --INVALID-LINK--Order: --INVALID-LINK-- | Offers this compound (CAS: 945865-37-2) and provides it in various packaging sizes (5mg, 10mg, 20mg, and more). They can also provide the product in a solvent format for specific applications.[1] |
| Clinivex | --INVALID-LINK-- | Inquire through website | Provides this compound (CAS: 945865-37-2) as a reference standard for laboratory and research and development purposes only.[2] |
| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK--609-228-6898 | Lists this compound (CAS 945865-37-2) in their product catalog. |
Application Notes
This compound is a steroidal saponin isolated from the rhizomes of Paris yunnanensis. While specific research on this compound is limited, studies on closely related Paris saponins, such as Paris saponin VII (PSVII), suggest potent anti-cancer activities. These activities are primarily attributed to the induction of apoptosis and the reversal of multidrug resistance (MDR) in cancer cells. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a potential target for this compound.
Key Potential Applications:
-
Cancer Research: Investigating the cytotoxic and apoptotic effects on various cancer cell lines, particularly those exhibiting multidrug resistance.
-
Drug Development: Exploring its potential as a standalone chemotherapy agent or as an adjuvant to sensitize cancer cells to existing chemotherapeutic drugs.
-
Cell Biology Research: Studying its influence on specific signaling pathways, such as the PI3K/Akt pathway, to elucidate mechanisms of cell death and survival.
Experimental Protocols
The following protocols are based on established methodologies for studying the anti-cancer effects of natural compounds and are suggested starting points for research with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/ADR, HeLa)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the potential mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of this compound inducing apoptosis via inhibition of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for investigating the anti-cancer effects of this compound.
Quantitative Data Summary
Currently, there is a lack of published specific quantitative data, such as IC50 values, for this compound against various cancer cell lines. Researchers are encouraged to perform dose-response studies, as outlined in the cell viability protocol, to determine these values for their cell lines of interest. For context, related compounds like Paris saponin VII have been shown to be effective in sensitizing multidrug-resistant MCF-7/ADR breast cancer cells to adriamycin at concentrations as low as 0.5 µM.[2]
Conclusion
This compound is a commercially available natural product with significant potential for cancer research. The provided application notes and protocols offer a framework for investigating its cytotoxic and apoptotic effects, as well as its impact on key signaling pathways like PI3K/Akt. Further research is warranted to fully elucidate its mechanism of action and to establish its therapeutic efficacy.
References
- 1. Paris saponin VII from trillium tschonoskii reverses multidrug resistance of adriamycin-resistant MCF-7/ADR cells via P-glycoprotein inhibition and apoptosis augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paris saponin VII reverses chemoresistance in breast MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Parisyunnanoside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Parisyunnanoside B from its natural source, the rhizomes of Paris yunnanensis Franch.[1] This guide includes frequently asked questions, detailed troubleshooting advice, optimized experimental protocols, and visual workflows to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a steroidal saponin (B1150181) identified in the rhizomes of Paris yunnanensis Franch.[1] Steroidal saponins (B1172615) from this plant genus are known for their significant biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4][5]
Q2: Which solvents are most effective for extracting this compound and related saponins?
Ethanol (B145695) and methanol (B129727) are commonly used solvents for the extraction of steroidal saponins.[1][6] Studies on related saponins from Paris polyphylla var. yunnanensis have shown that an ethanol-water mixture is effective, with optimal concentrations ranging from 70-73%.[3][5] Water-assisted extraction has also been successfully optimized.[2][4]
Q3: What are the main factors influencing the extraction yield of this compound?
Several factors can significantly impact the extraction yield of saponins:
-
Solvent Concentration: The polarity of the solvent must be optimized for the target saponin.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material, but prolonged exposure can lead to compound degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Extraction Method: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve yield and reduce extraction time compared to conventional methods.[7][8]
Q4: Are there advanced extraction techniques that can improve the yield of this compound?
Yes, modern extraction techniques are generally more efficient. Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration at lower temperatures.[7] Studies on similar saponins from Paris polyphylla var. yunnanensis have demonstrated the effectiveness of UAE in improving yields.[3][5] Other advanced methods include Microwave-Assisted Extraction (MAE) and Ultrahigh Pressure Extraction (UPE).[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Saponin Yield | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the target compounds. | Ensure the plant material is finely ground. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) to enhance cell disruption.[7] |
| Inappropriate Solvent: The solvent polarity may not be optimal for this compound. | Test different concentrations of ethanol-water mixtures (e.g., 50%, 70%, 90%). For related saponins, 70-73% ethanol has been shown to be effective.[3][5] | |
| Thermal Degradation: The extraction temperature is too high, or the duration is too long, causing the saponin to break down. | Reduce the extraction temperature. Optimal temperatures for related saponins range from 32°C to 50°C.[2][3] Shorten the extraction time or switch to a more rapid method like UAE.[7] | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent is extracting a wide range of other compounds along with the saponins. | Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids.[6] Utilize chromatographic techniques like macroporous resin column chromatography for purification after the initial extraction.[1] |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the plant. | Source plant material from a consistent and reliable supplier. If possible, analyze the raw material for its initial saponin content before extraction. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio between experiments. | Strictly control all experimental parameters. Use calibrated equipment and document each step of the process carefully. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for the extraction of saponins from Paris polyphylla var. yunnanensis, which can serve as a starting point for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) of Polyphyllin II and Polyphyllin VII [3][5]
| Parameter | Polyphyllin II | Polyphyllin VII |
| Ethanol Concentration | 73% | 70% |
| Extraction Temperature | 43°C | 50°C |
| Number of Extractions | 3 | 3 |
| Resulting Yield (mg/g DW) | 6.427 | 19.015 |
Table 2: Water-Assisted Extraction of Polyphyllin II and Polyphyllin VII [2][4]
| Parameter | Polyphyllin II | Polyphyllin VII |
| Extraction Time | 57 min | 21 min |
| Extraction Temperature | 36°C | 32°C |
| Solid-to-Liquid Ratio (g/mL) | 1:10 | 1:5 |
| Resulting Yield (%) | 1.895 | 5.010 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies used for extracting similar saponins from Paris polyphylla var. yunnanensis.[3]
-
Preparation of Plant Material: Dry the rhizomes of Paris yunnanensis and grind them into a fine powder.
-
Solvent Preparation: Prepare a 70% ethanol-water solution.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of the 70% ethanol solution (a 1:20 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 45°C and the ultrasonic frequency to 53 kHz.
-
Perform the extraction for 30 minutes.
-
Repeat the extraction process two more times with fresh solvent for a total of three extractions.
-
-
Filtration and Concentration:
-
Collect the extracts from all three cycles and filter them to remove solid plant material.
-
Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Drying and Storage:
-
Dry the concentrated extract completely to obtain the crude saponin extract.
-
Store the dried extract in a cool, dark, and dry place.
-
Protocol 2: Water-Assisted Extraction
This protocol is based on the optimized conditions for water-based extraction of related saponins.[2][4]
-
Preparation of Plant Material: Dry and finely powder the rhizomes of Paris yunnanensis.
-
Extraction:
-
Weigh 1.0 g of the powdered material and place it in an extraction vessel.
-
Add 10 mL of deionized water (a 1:10 solid-to-liquid ratio).
-
Place the vessel in a temperature-controlled water bath or shaker.
-
Set the temperature to 36°C and the extraction time to 57 minutes.
-
Maintain constant agitation during the extraction process.
-
-
Filtration and Concentration:
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
-
Drying and Storage:
-
Freeze-dry (lyophilize) the concentrated extract to obtain a fine powder.
-
Store the dried extract in a desiccator at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Signaling Pathway
Caption: Representative signaling pathways for saponin-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroidal saponins from stems and leaves of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Parisyunnanoside B stability and storage conditions
This technical support center provides guidance on the stability and storage of Parisyunnanoside B, along with troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at room temperature, protected from light and moisture. For long-term storage or if the compound is designated as temperature-sensitive on the product's certificate of analysis, it is advisable to store it at 2–8°C or -20°C.[1]
Q2: How should I store this compound once it is in solution?
A2: The stability of this compound in solution is not well-documented. Based on the general behavior of steroidal saponins (B1172615), it is recommended to prepare solutions fresh for each experiment. If storage is necessary, it is best to store aliquots in a tightly sealed vial at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Saponins can be sensitive to temperature, and lower temperatures generally slow down degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol.[2] The choice of solvent will depend on the specific requirements of your experiment (e.g., cell culture compatibility).
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathway for steroidal saponins like this compound is hydrolysis of the glycosidic bonds that link the sugar moieties to the aglycone core. This can be catalyzed by acidic or basic conditions and elevated temperatures. The spirostanol (B12661974) framework of the aglycone may also be susceptible to degradation under harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at ≤ -20°C. Avoid multiple freeze-thaw cycles.- Confirm the purity of the compound using an appropriate analytical method like HPLC if degradation is suspected. |
| Precipitate forms in the stock solution upon storage | Poor solubility or degradation of the compound. | - Ensure the solvent is appropriate and the concentration is not above the solubility limit.- Gentle warming or sonication may help in redissolving the compound if it has precipitated out of a freshly made solution.- If precipitation occurs after storage, it may be a sign of degradation. It is advisable to prepare a fresh solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of impurities or degradation products. | - Review the storage conditions and age of the compound.- Perform a forced degradation study (see experimental protocols below) to identify potential degradation products.- Use a high-purity standard for comparison. |
| Variability between experimental replicates | Inconsistent concentration of this compound solution. | - Ensure the compound is fully dissolved before use.- Vortex the solution before taking an aliquot.- Use calibrated pipettes for accurate volume measurements. |
Stability and Storage Data
Specific quantitative stability data for this compound is limited in publicly available literature. The following table provides a general overview based on the typical behavior of steroidal saponins.
| Condition | Parameter | Expected Stability of Steroidal Saponins | Notes |
| Solid State | Temperature | Generally stable at room temperature. For long-term storage, 2-8°C or -20°C is recommended.[1] | Protect from moisture and light. |
| Light | Potentially sensitive. | Store in a light-protected container. | |
| Humidity | Hygroscopic nature is possible. | Store in a desiccator or with a desiccant. | |
| In Solution | Temperature | Degradation rate increases with temperature. Storage at low temperatures (-20°C or -80°C) is recommended. | Sterilized saponin (B1150181) solutions stored in a cold room show lower degradation than non-sterilized solutions at room temperature.[3][4] |
| pH | Generally more stable in neutral to slightly acidic conditions. Prone to hydrolysis under strong acidic or basic conditions. | Acid hydrolysis is a common method to cleave sugar moieties from the aglycone. | |
| Light | Photodegradation is possible. | Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid excessive heat.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study (General Protocol for Steroidal Saponins)
This protocol outlines a general procedure to assess the stability of a steroidal saponin like this compound under stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol:water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, and if necessary, dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
References
- 1. clinivex.com [clinivex.com]
- 2. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Parisyunnanoside B
Welcome to the technical support center for researchers utilizing Parisyunnanoside B. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is no longer responding to treatment. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the loss of sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
To confirm resistance:
-
Perform a Dose-Response Assay: Use a cell viability assay, such as the MTT or MTS assay, to determine the IC50 value.[1][2][3][4]
-
Compare IC50 Values: A resistant cell line will typically show an IC50 value that is several-fold higher than the sensitive parental line. The degree of resistance can be quantified by calculating the Resistance Index (RI), where RI = IC50 of resistant cells / IC50 of sensitive cells.[5]
-
Maintain Records: It is crucial to have baseline IC50 data for the parental cell line to make an accurate comparison.
Q2: What are the common molecular mechanisms that could lead to resistance against a natural compound like this compound?
A2: While mechanisms are compound-specific, cancer cells often develop resistance through a limited number of established strategies. These can include:
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Changes in Drug Target: Mutations or altered expression of the direct molecular target of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis (cell death), such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8]
-
Inhibition of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[9]
-
Induction of Autophagy: In some contexts, autophagy can act as a survival mechanism, allowing cells to withstand stress induced by the compound.
Q3: How can I investigate which mechanism is responsible for the resistance observed in my cell line?
A3: A systematic approach is required to pinpoint the resistance mechanism:
-
Gene and Protein Expression Analysis: Use Western blotting or qPCR to examine the expression levels of key proteins involved in the pathways mentioned above (e.g., ABC transporters, Akt, ERK, Bcl-2 family proteins, autophagy markers like LC3 and p62).
-
Signaling Pathway Analysis: Assess the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK) via Western blot to determine if these pathways are constitutively active in the resistant cells.[10][11]
-
Functional Assays:
Q4: What are the primary strategies to overcome this compound resistance?
A4: Overcoming resistance often involves combination therapies or targeting the specific resistance mechanism.[15][16][17][18] Key strategies include:
-
Combination Therapy: Combine this compound with an inhibitor of the identified resistance pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is activated).
-
Inhibition of Drug Efflux Pumps: Use known inhibitors of ABC transporters if overexpression is confirmed.
-
Modulation of Apoptosis/Autophagy: Use agents that either promote apoptosis or inhibit protective autophagy to re-sensitize the cells.
-
Targeted Therapies: If a specific mutation is identified as the cause of resistance, a targeted inhibitor for that mutated protein could be used in combination.
Troubleshooting Guides
Issue 1: Developing a Resistant Cell Line
Q: I am trying to generate a this compound-resistant cell line, but the cells die when I increase the drug concentration. What should I do?
A: Developing a stable resistant cell line is a lengthy process that requires gradual adaptation.[19][20]
-
Problem: Increasing the drug concentration too quickly.
-
Solution: Start with a low concentration of this compound (e.g., IC20 or lower) and increase it in small increments only after the cells have recovered and are proliferating steadily at the current concentration. This process can take 6-12 months or longer.[19][21][22]
-
Tip: Always freeze down vials of cells at each incremental concentration stage. If the cells die at a higher concentration, you can recover them from the previous stage.[19][21]
Issue 2: Inconsistent Assay Results
Q: My MTT assay results for cell viability are highly variable between experiments. What could be the cause?
A: Variability in MTT assays often stems from technical inconsistencies.
-
Problem: Inconsistent cell seeding, reagent handling, or incubation times.
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be precise with the number of cells per well.
-
Incubation Time: Use consistent incubation times for both the drug treatment and the MTT reagent itself (typically 2-4 hours for the reagent).[1]
-
Solubilization: After adding the solubilization buffer (e.g., DMSO or SDS-HCl), ensure all formazan (B1609692) crystals are fully dissolved by gentle shaking or pipetting before reading the plate.[4]
-
Plate Reader Settings: Use the correct wavelength (around 570-590 nm) and a reference wavelength (e.g., 620 nm) to subtract background absorbance.[4]
-
Issue 3: Western Blotting Problems
Q: I am performing a Western blot to check for p-Akt levels, but I am not getting a clear signal in my resistant cells.
A: Weak or absent signals in Western blotting can be due to several factors related to sample preparation, antibody incubation, or the transfer process.
-
Problem: Poor protein extraction, low antibody concentration, or inefficient transfer.
-
Solution:
-
Sample Lysis: Ensure you are using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target protein.
-
Primary Antibody: Incubate the membrane with the primary antibody overnight at 4°C to increase binding.[23][24] Check the datasheet for the recommended antibody dilution.
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining before the blocking step.
-
Positive Control: Include a positive control lysate known to express p-Akt to validate that the protocol and reagents are working correctly.
-
Data Presentation
Effective data management is key to understanding resistance. Use structured tables to organize your findings.
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Sensitive Line | 5.2 ± 0.4 | 1.0 |
| Resistant Sub-line 1 | 48.5 ± 3.1 | 9.3 |
| Resistant Sub-line 2 | 75.1 ± 5.5 | 14.4 |
| Hypothetical Data |
Table 2: Combination Index (CI) Analysis for Synergy
| Combination | Dose Ratio (Compound A:B) | CI Value at ED50 | Interpretation |
| This compound + PI3K Inhibitor | 1:1 | 0.45 | Synergistic |
| This compound + ERK Inhibitor | 1:1 | 0.89 | Synergistic |
| This compound + Efflux Pump Inhibitor | 1:1 | 1.05 | Additive |
| Hypothetical Data. CI < 0.9 is Synergy; 0.9-1.1 is Additive; > 1.1 is Antagonism. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the gradual dose-escalation method to establish a drug-resistant cell line.[5][19][21][22]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound on the parental cell line using an MTT assay.
-
Initial Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC10 to IC20).
-
Monitor and Subculture: Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, subculture them.
-
Gradual Dose Escalation: Once the cells are proliferating at a normal rate in the initial concentration, double the concentration of this compound.
-
Repeat and Stabilize: Repeat step 4, gradually increasing the drug concentration over several months. Freeze stocks at each stable concentration.
-
Confirmation: After achieving a desired level of resistance (e.g., survival at 10x the original IC50), confirm the new, stable IC50 and compare it to the parental line. Culture the resistant line in drug-free medium for several passages to test the stability of the resistant phenotype.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include untreated control wells. Incubate for 24-72 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Measure Absorbance: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[4] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate, incubate overnight, and then treat with this compound for the desired time.
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Wash Cells: Wash the cell pellet twice with cold 1X PBS.
-
Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status.[23][24][25][26]
-
Protein Extraction: Treat cells with this compound, then lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: The PI3K/Akt signaling pathway and potential points of intervention.
Caption: The MAPK/ERK signaling pathway as a driver of resistance.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the Akt/PI3K/mTOR signaling pathway for complete eradication of keloid disease by sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brassinin Induces Apoptosis, Autophagy, and Paraptosis via MAPK Signaling Pathway Activation in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notoginsenoside Rb1 inhibits activation of ERK and p38 MAPK pathways induced by hypoxia and hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Mechanism of Autophagy Regulation in MPTP-Induced PD Mice via the mTOR Signaling Pathway by Echinacoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP inhibitor combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current and New Novel Combination Treatments for Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the Use of PARP Inhibitors as Monotherapy and in Combination in Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 18. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Parisyunnanoside B
Notice: Information regarding Parisyunnanoside B is not currently available in the public scientific literature based on extensive searches. The following content is a template designed to guide researchers in establishing protocols and troubleshooting in vivo studies for a novel compound where preliminary data is scarce. This framework should be adapted as experimental data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage ranges for this compound?
A1: Currently, there is no publicly available data detailing established in vivo dosage ranges for this compound. Researchers should initiate dose-finding studies, starting with low, sub-pharmacological doses and escalating cautiously. It is critical to conduct thorough literature reviews for compounds with similar structures or from the same plant genus (Paris) to inform potential starting doses.
Q2: What is the known mechanism of action or signaling pathway for this compound?
A2: The mechanism of action and associated signaling pathways for this compound have not been elucidated in the available scientific literature. Initial in vitro studies are recommended to identify cellular targets and affected pathways. This information will be crucial for designing relevant in vivo pharmacodynamic endpoint assays.
Q3: Are there any known toxicity concerns or adverse effects associated with this compound?
A3: There is no available toxicological data for this compound. A crucial first step in any in vivo research program is to conduct acute and sub-chronic toxicity studies. These studies will identify the maximum tolerated dose (MTD) and any potential organ-specific toxicities, which is essential for planning efficacy studies.
Troubleshooting Guides for Novel Compound In Vivo Studies
This section provides general troubleshooting advice applicable to initiating in vivo studies with a novel compound like this compound.
Issue 1: High Mortality or Severe Adverse Events in Initial Cohorts
-
Possible Cause: The starting dose is too high, exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Immediately halt the study and perform a thorough review of all available data.
-
Reduce the starting dose significantly (e.g., by 50-90%) for the next cohort.
-
Implement a more gradual dose-escalation scheme.
-
Refine clinical monitoring to capture early signs of toxicity.
-
Consider a different route of administration that may reduce acute toxicity.
-
Issue 2: Lack of Efficacy or Biological Response
-
Possible Cause 1: The dosage is too low (sub-therapeutic).
-
Troubleshooting Steps:
-
Systematically escalate the dose in subsequent cohorts, guided by MTD data.
-
Ensure the formulation and route of administration are appropriate for achieving adequate bioavailability.
-
Conduct pharmacokinetic (PK) studies to confirm systemic exposure.
-
-
Possible Cause 2: Poor bioavailability of the compound.
-
Troubleshooting Steps:
-
Analyze plasma samples to determine the concentration of this compound over time.
-
If bioavailability is low, consider formulation changes (e.g., use of excipients, micronization) or alternative routes of administration (e.g., intravenous, intraperitoneal).
-
-
Possible Cause 3: The chosen animal model or endpoint is not appropriate.
-
Troubleshooting Steps:
-
Re-evaluate the scientific literature to ensure the animal model is relevant to the disease being studied.
-
Confirm that the pharmacodynamic endpoints are sensitive enough to detect a biological response.
-
Data Presentation: Templates for Data Collection
As you generate data, it is crucial to maintain organized records. The following tables are templates for summarizing key findings from your dose-finding and efficacy studies.
Table 1: Dose Escalation and Toxicity Data
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Observed Adverse Events | Mortality Rate (%) |
| Vehicle Control | e.g., Oral | 10 | None | 0 |
| Dose 1 | e.g., Oral | 10 | e.g., Lethargy | 0 |
| Dose 2 | e.g., Oral | 10 | e.g., Weight loss >15% | 10 |
| Dose 3 | e.g., Oral | 10 | e.g., Seizures | 50 |
Table 2: Preliminary Pharmacokinetic Parameters
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| e.g., 10 | IV | - | - | - | - |
| e.g., 50 | PO | - | - | - | - |
Experimental Protocols: Foundational Study Designs
Below are generalized protocols that must be adapted once more is known about this compound.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), age, and sex.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage). Start with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs.
-
Necropsy: Perform gross necropsy on all animals to identify any organ abnormalities.
Mandatory Visualizations: Conceptual Workflows
The following diagrams illustrate the logical flow for initiating research with a novel compound.
Caption: General workflow for in vivo studies of a novel compound.
Caption: Troubleshooting logic for in vivo dosage optimization.
Technical Support Center: Parisyunnanoside B HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Parisyunnanoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch.[1] Saponins (B1172615) are glycosides that can exhibit complex interactions with HPLC stationary phases, sometimes leading to challenging chromatographic separations.
Q2: What is HPLC peak tailing and why is it a problem?
HPLC peak tailing is a phenomenon where the peak is not symmetrical, and the back half of the peak is broader than the front half. A symmetrical peak has a tailing factor or asymmetry factor of 1.0. Significant tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and indicates a non-ideal interaction between the analyte and the HPLC column.[2][3]
Q3: What are the common causes of peak tailing for this compound?
Peak tailing for steroidal saponins like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[2][4][5] The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on this compound, leading to peak tailing.[2][4]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[6][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
Before making any changes, it is crucial to assess the current situation to identify the likely cause of the peak tailing.
Troubleshooting Workflow: Initial Assessment
Caption: Initial assessment workflow for HPLC peak tailing.
Step 2: Method Optimization
If the issue is likely compound-specific, optimizing the HPLC method is the next logical step.
Troubleshooting Workflow: Method Optimization
Caption: Method optimization strategies for peak tailing.
Step 3: System and Hardware Check
If method optimization does not resolve the issue, or if all peaks are tailing, a thorough check of the HPLC system is necessary.
Troubleshooting Workflow: System & Hardware
Caption: System and hardware troubleshooting steps.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Preparation of Mobile Phase A: Prepare an aqueous solution of 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Initial Gradient: Based on methods for similar compounds from Paris polyphylla, a starting point for a gradient elution on a C18 column could be:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
-
pH Adjustment: If peak tailing persists, the concentration of formic acid can be incrementally increased to 0.2% or decreased to 0.05% to assess the impact on peak shape.
-
Organic Modifier Evaluation: If using acetonitrile, consider preparing a parallel method with methanol (B129727) as the organic modifier to see if it improves peak symmetry.
Protocol 2: Column Washing
If column contamination is suspected, a thorough washing procedure can restore performance.
-
Disconnect the column from the detector.
-
Flush with 10-15 column volumes of the mobile phase without any salts or additives (e.g., water/acetonitrile mixture).
-
Flush with 10-15 column volumes of 100% isopropanol.
-
Flush with 10-15 column volumes of 100% acetonitrile.
-
Flush again with 10-15 column volumes of 100% isopropanol.
-
Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Always consult the column manufacturer's instructions for specific solvent compatibility and pressure limits.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of steroidal saponins from Paris polyphylla, which can serve as a starting point for method development for this compound.
| Parameter | Recommended Starting Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Saponins lack a strong chromophore, so UV detection at low wavelengths (e.g., 203-210 nm) or using an Evaporative Light Scattering Detector (ELSD) is common. |
| Injection Volume | 5 - 20 µL |
This technical support guide provides a comprehensive framework for troubleshooting HPLC peak tailing issues encountered during the analysis of this compound. By systematically addressing potential causes related to the analytical method, HPLC system, and column chemistry, researchers can improve peak symmetry, leading to more accurate and reliable results.
References
- 1. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Parisyunnanoside B Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the isolation of Parisyunnanoside B.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants encountered during the isolation of this compound?
A1: The most prevalent contaminants are other structurally similar steroidal saponins (B1172615) naturally co-existing in the source material, Paris polyphylla var. yunnanensis. These include, but are not limited to, Parisyunnanoside A, Parisyunnanoside C, and various polyphyllins.[1][2] Due to their similar chemical properties, they often co-elute during chromatographic separation. Other potential contaminants include pigments, polysaccharides, and lipids from the plant matrix.
Q2: My crude extract is highly viscous and difficult to work with. What is the cause and how can I resolve this?
A2: High viscosity in the initial extract is typically due to the co-extraction of polysaccharides. To mitigate this, consider a pre-extraction step with a less polar solvent to remove some interfering compounds. Alternatively, precipitation of polysaccharides using a suitable anti-solvent or enzymatic hydrolysis can be effective, though the latter requires careful optimization to prevent degradation of the target saponin (B1150181).
Q3: I'm observing significant peak tailing and poor resolution during silica (B1680970) gel column chromatography of my saponin-rich fraction. What are the troubleshooting steps?
A3: Peak tailing and poor separation on silica gel are common for saponins due to their polar nature. To address this, focus on optimizing the mobile phase. A typical system involves a mixture of chloroform, methanol (B129727), and water. Systematically adjust the solvent ratios to enhance separation. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) can sometimes improve peak shape by suppressing the ionization of functional groups on the saponins.
Q4: My saponins are irreversibly binding to my C18 reversed-phase column, leading to low recovery. What should I do?
A4: Irreversible adsorption of hydrophobic saponins to a C18 stationary phase can occur. If optimizing the mobile phase by increasing the organic solvent concentration doesn't resolve the issue, consider using a stationary phase with a shorter alkyl chain (e.g., C8) or a phenyl column. Another possibility is that the saponins are precipitating on the column if the sample is loaded in a solvent that is too aqueous. Ensure the sample is fully dissolved in the initial mobile phase before injection.
Q5: Crystallization of my purified this compound is proving difficult. What factors should I consider?
A5: Saponin crystallization is often challenging due to their complex structures, which favor the formation of amorphous solids. Key factors to consider are:
-
Purity: The starting material must be of very high purity, as even minor impurities can inhibit crystal formation.
-
Solvent System: Experiment with various solvent and anti-solvent combinations. A common technique is to dissolve the saponin in a "good" solvent (like methanol) and then slowly introduce an "anti-solvent" (like acetone (B3395972) or ethyl acetate) until turbidity is observed, followed by slow cooling or evaporation.
Troubleshooting Guides
Issue: Low Yield of Saponin-Rich Fraction after Macroporous Resin Chromatography
This guide provides a systematic approach to troubleshooting low yields during the enrichment of this compound using macroporous resin chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low saponin yield.
Issue: Co-elution of Structurally Similar Saponins in HPLC Purification
This guide outlines steps to improve the resolution of this compound from other closely related saponins during High-Performance Liquid Chromatography (HPLC) purification.
HPLC Optimization Workflow
Caption: HPLC optimization for improved saponin resolution.
Data Presentation
Table 1: Quantitative Data on Saponin Purification from Paris polyphylla var. yunnanensis
| Saponin(s) | Purification Method | Initial Purity | Final Purity | Recovery Rate | Reference |
| Polyphyllin II & VII | Macroporous Resin (NKA-9) | 2.04% & 1.74% | 84.97% (total) | 76.98% | [3] |
| Polyphyllin II | Macroporous Resin (NKA-9) | 2.04% | - | 68.30% | [3] |
| Polyphyllin VII | Macroporous Resin (NKA-9) | 1.74% | - | 84.61% | [3] |
Note: Data specific to this compound is limited; the table presents data for other major saponins from the same source plant, which can serve as a benchmark.
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Saponins from Paris polyphylla var. yunnanensis
-
Extraction:
-
Air-dry and powder the rhizomes of Paris polyphylla var. yunnanensis.
-
Extract the powder with 70-95% ethanol at room temperature with agitation for 24-48 hours.
-
Repeat the extraction process 2-3 times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Defatting:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with a nonpolar solvent such as n-hexane to remove lipids and nonpolar pigments. Discard the hexane (B92381) layer.
-
-
Macroporous Resin Chromatography (Enrichment):
-
Resin Pre-treatment: Soak the selected macroporous resin (e.g., D101, AB-8, or NKA-9) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Sample Loading: Load the defatted aqueous extract onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the saponins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).
-
Fraction Collection: Collect fractions and monitor using Thin-Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
Concentration: Combine and concentrate the saponin-rich fractions under reduced pressure to yield an enriched saponin powder.
-
Protocol 2: HPLC Method for Analysis and Purification of this compound
This is a representative protocol; optimization is crucial.
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (often with 0.1% formic acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is typically required. An example gradient is:
-
0-10 min: 20-35% B
-
10-40 min: 35-50% B
-
40-50 min: 50-80% B
-
50-60 min: 80-20% B (wash and re-equilibrate)
-
-
Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min for a 10 mm ID column).
-
Detection: UV detection at 203 nm.
-
Injection Volume: Dependent on the concentration of the enriched extract and the column capacity.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for the presence and purity of this compound using analytical HPLC or LC-MS.
References
- 1. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell Viability Assays for Parisyunnanoside B
Welcome to the technical support center for researchers working with Parisyunnanoside B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your cell viability assays and better understand the cellular responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when assessing the cytotoxicity of this compound, a steroidal saponin?
A1: When working with natural products like this compound, several challenges can arise in colorimetric and fluorometric cell viability assays. Saponins, in particular, can have surfactant properties which might lead to cell lysis at high concentrations, independent of a specific biological mechanism. Additionally, like many plant-derived compounds, this compound may interfere with the assay reagents. Key potential issues include:
-
Direct reduction of assay reagents: Compounds with antioxidant properties can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false positive signal for cell viability.[1]
-
Colorimetric interference: If this compound solutions are colored, they can absorb light at the same wavelength as the formazan (B1609692) product in assays like MTT, artificially inflating the absorbance reading.[2]
-
Precipitation: The compound may precipitate in the culture medium, which can scatter light and lead to inaccurate absorbance readings.[2]
-
Interference with cellular enzymes: The compound could potentially modulate the activity of the cellular dehydrogenases that are crucial for assays like MTT, independent of its cytotoxic effects.
Q2: Which cell viability assay is most suitable for this compound?
A2: There is no single "best" assay. It is highly recommended to use multiple assays that measure different cellular parameters to confirm your results.[3] A good starting point would be:
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MTT or XTT Assay: These are standard colorimetric assays that measure metabolic activity. They are a good initial screen, but be mindful of the potential for interference (see Q1).
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[4][5] It's a good orthogonal method to complement a metabolic assay.
-
ATP-based Assay (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, which is a marker of viable cells. It is generally less susceptible to colorimetric and antioxidant interference.[2][6]
Q3: How do I establish the optimal concentration range and incubation time for this compound in my experiments?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment.[7][8][9]
-
Concentration Range: Start with a broad range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.[10][11]
-
Incubation Time: Test multiple time points, such as 24, 48, and 72 hours, as the cytotoxic effects of this compound may be time-dependent.[12] The results will help you determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[7][9]
Troubleshooting Guides
Issue 1: High background or false positive viability in MTT/XTT assays.
Possible Cause:
-
The this compound preparation may be directly reducing the tetrazolium salt.[1]
-
The compound solution itself is colored and absorbing light at the assay wavelength.[2]
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells with the same concentrations of this compound in cell culture medium but without cells. Incubate for the same duration as your experimental plate.[2]
-
Subtract background absorbance: After the incubation period, add the MTT/XTT reagent and solubilizer. Measure the absorbance of these compound-only wells and subtract these values from your experimental wells.
-
Visual inspection: Use a microscope to check for the formation of formazan crystals in the compound-only wells. If crystals are present, it indicates direct reduction.
-
Switch to a different assay: If direct reduction is significant, consider using an assay with a different detection method, such as an ATP-based luminescent assay or a fluorescence-based assay.[2]
Issue 2: Inconsistent or highly variable results between replicate wells.
Possible Cause:
-
Uneven cell seeding density.[10]
-
Precipitation of this compound in the culture medium.[2]
-
Incomplete solubilization of formazan crystals in the MTT assay.[13]
Troubleshooting Steps:
-
Optimize cell seeding: Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting into wells to maintain uniformity. Perform a cell density optimization experiment to find the ideal number of cells per well for your cell line.[10]
-
Check compound solubility: Visually inspect the wells under a microscope after adding this compound to check for any precipitate. If solubility is an issue, you may need to adjust the solvent or its final concentration.
-
Ensure complete formazan solubilization: In the MTT assay, after adding the solubilization solution, mix thoroughly by pipetting up and down or using a plate shaker.[13] Ensure all purple crystals are dissolved before reading the plate.
Issue 3: High spontaneous LDH release in the negative control wells of the LDH assay.
Possible Cause:
-
Over-pipetting or harsh handling of cells during seeding.
-
High cell density leading to cell death.
-
Contamination of the cell culture.
Troubleshooting Steps:
-
Gentle cell handling: When seeding cells, pipette gently to avoid shearing the cell membranes.
-
Optimize cell number: Titrate the number of cells per well to find a density that does not lead to spontaneous cell death during the experiment.[14]
-
Check for contamination: Regularly inspect your cell cultures for any signs of microbial contamination.
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic effects of this compound. Since specific IC50 values for this compound are not yet widely published, this table should be populated with your own experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI)* |
| e.g., MCF-7 | MTT | 24 | Your Data | Your Data |
| (Human Breast Cancer) | 48 | Your Data | Your Data | |
| 72 | Your Data | Your Data | ||
| e.g., A549 | MTT | 24 | Your Data | Your Data |
| (Human Lung Cancer) | 48 | Your Data | Your Data | |
| 72 | Your Data | Your Data | ||
| e.g., HepG2 | LDH | 24 | Your Data | Your Data |
| (Human Liver Cancer) | 48 | Your Data | Your Data | |
| 72 | Your Data | Your Data | ||
| e.g., HEK293 | ATP-based | 24 | Your Data | N/A |
| (Normal Human Kidney) | 48 | Your Data | N/A | |
| 72 | Your Data | N/A |
*Selectivity Index (SI) is calculated as the IC50 of a normal cell line divided by the IC50 of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[8]
Experimental Protocols
MTT Cell Viability Assay Protocol[4][13][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay Protocol[5][6][15][18][19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls in triplicate:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before the end of the incubation (maximum LDH release).
-
Culture medium without cells (background control).
-
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
The following diagrams illustrate a general experimental workflow and potential signaling pathways that may be affected by this compound.
Caption: General workflow for assessing cell viability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells [mdpi.com]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
Technical Support Center: Increasing the Purity of Parisyunnanoside B Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Parisyunnanoside B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial this compound extract is a complex mixture with many impurities. What is the best first step to enrich the saponin (B1150181) fraction?
A1: For initial cleanup and enrichment of steroidal saponins (B1172615) like this compound from a crude extract of Paris yunnanensis, macroporous resin column chromatography is a highly effective and recommended first step. This technique separates compounds based on their polarity and molecular size.
Troubleshooting Guide for Macroporous Resin Chromatography:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Saponins | - Inappropriate resin selection.- Suboptimal elution solvent. | - Screen different types of macroporous resins. For steroidal saponins from Paris species, D101, NKA-9, and HPD-600 resins have shown good performance.[1][2][3][4]- Optimize the ethanol (B145695) concentration for elution. A stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) is recommended. This compound has been successfully eluted with 30% ethanol. |
| Co-elution of Impurities | - Insufficient washing of the column.- Elution solvent is too strong. | - After sample loading, wash the column with deionized water to remove highly polar impurities like sugars.- Use a shallower gradient of the elution solvent to improve separation. |
| High Viscosity of the Extract | Co-extraction of polysaccharides. | - Perform a pre-extraction of the plant material with a less polar solvent to remove some interfering compounds.- Consider enzymatic hydrolysis to break down polysaccharides, but this requires careful optimization to avoid degrading the target saponins. |
Q2: I am observing poor separation and significant peak tailing during column chromatography on silica (B1680970) gel. How can I improve this?
A2: Peak tailing and poor resolution are common when purifying polar compounds like saponins on silica gel. This is often due to strong interactions between the saponins and the stationary phase.
Troubleshooting Guide for Silica Gel Column Chromatography:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Strong acidic nature of silica gel interacting with the saponin.- Inappropriate mobile phase polarity. | - Add a small amount of a modifier to the mobile phase, such as acetic acid or ammonia, to suppress the ionization of the saponins.- Optimize the mobile phase composition. A common system for saponins is chloroform-methanol-water. Systematically vary the proportions to achieve better separation. |
| Irreversible Adsorption | Highly hydrophobic saponins binding permanently to the stationary phase. | - If optimizing the mobile phase doesn't resolve the issue, consider a different stationary phase like reversed-phase C18 silica gel.- Alternative techniques like counter-current chromatography can also be effective. A suitable solvent system for steroidal saponins from Paris polyphylla is n-heptane/n-butanol/acetonitrile (B52724)/water (10:19:6:20, v/v/v/v).[5] |
Q3: How can I develop a preparative HPLC method to obtain high-purity this compound?
A3: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of compounds to a high degree of purity.[6] Developing a preparative method often starts with optimizing an analytical method and then scaling it up.
Guide for Preparative HPLC Method Development:
| Step | Recommendation |
| Column Selection | A reversed-phase C18 column is a good starting point, as it is widely used for the separation of steroidal saponins from Paris species. |
| Mobile Phase Optimization | Based on analytical methods, a gradient elution with acetonitrile and water is effective.[5][7] For preparative scale, an isocratic or a shallow gradient elution might provide better separation and yield for the target compound. Start with the mobile phase composition that elutes this compound in the analytical run and optimize from there. Adding 0.1% formic acid to the aqueous phase can improve peak shape. |
| Detection | A detection wavelength of 203 nm is suitable for steroidal saponins as they lack a strong chromophore.[2][5][7] |
| Scale-Up | Once the analytical method is optimized, it can be scaled up to a preparative column. The flow rate and sample load can be increased proportionally to the column's cross-sectional area. |
Q4: I have a semi-pure sample of this compound. How can I further increase its purity using recrystallization?
A4: Recrystallization is a purification technique used to remove small amounts of impurities from a solid sample.[3] The principle relies on the differential solubility of the compound and impurities in a particular solvent or solvent system.
Troubleshooting Guide for Recrystallization:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The compound is too soluble in the chosen solvent.- The solution is not supersaturated. | - If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise until turbidity persists.- Concentrate the solution by slowly evaporating the solvent. |
| Oiling Out | The solute comes out of solution as a liquid instead of a solid. | - Re-heat the solution and add more solvent.- Try a different solvent system. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the sample.- Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing on the filter paper. |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the selected macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract of Paris yunnanensis in a small amount of the initial mobile phase (deionized water) and load it onto the column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%). Collect fractions for each ethanol concentration.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the fractions containing this compound (expected to be in the 30% ethanol fraction).
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.
Protocol 2: Preparative HPLC for Final Purification of this compound
This is a suggested starting protocol based on analytical methods for similar compounds. Optimization will be required.
| Parameter | Suggested Condition |
| Column | Preparative C18 column (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution | Start with an isocratic elution based on the retention time from an analytical run. If co-elution is an issue, a shallow gradient can be employed (e.g., 30-45% B over 30 minutes). |
| Flow Rate | Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column). |
| Detection | 203 nm |
| Injection Volume | Dissolve the enriched sample in the mobile phase and inject a volume appropriate for the column size. |
Protocol 3: Recrystallization of this compound
Finding a suitable solvent system for recrystallization often requires screening.
-
Solvent Screening:
-
Place a small amount of the semi-pure this compound in several test tubes.
-
Add a small amount of different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water) to each tube.
-
Observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a solvent in which the compound is soluble and another in which it is insoluble, and the two solvents must be miscible.
-
-
Recrystallization Procedure (Single Solvent):
-
Dissolve the sample in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5017562A - Crystalline saponin-containing complex - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
Validation & Comparative
Comparative Anticancer Activities of Steroidal Saponins: A Focus on Parisyunnanoside B and Related Compounds
A detailed guide for researchers and drug development professionals on the cytotoxic and apoptotic effects of steroidal saponins (B1172615), with a comparative analysis of Parisyunnanoside B, Polyphyllin D, and Diosgenin.
Introduction
Steroidal saponins, a class of naturally occurring glycosides, have garnered significant attention in oncological research for their potent anticancer activities.[1] These compounds, abundant in various medicinal plants, particularly of the Paris genus, exert their effects through diverse mechanisms, including the induction of apoptosis and autophagy.[2][3] This guide provides a comparative overview of the anticancer activities of several key steroidal saponins. While the primary focus is on this compound, a thorough review of existing literature reveals a significant lack of published experimental data on its specific biological activities. Therefore, this guide will present available data for the well-researched steroidal saponins, Polyphyllin D and Diosgenin, to serve as a comparative benchmark, highlighting the current knowledge gaps and future research directions for this compound.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not available in the reviewed literature, data for Polyphyllin D and Diosgenin demonstrate their significant cytotoxic effects across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Polyphyllin D | MCF-7 | Breast Cancer | 5 | 48 | |
| MDA-MB-231 | Breast Cancer | 2.5 | 48 | ||
| Diosgenin | LA795 | Lung Adenocarcinoma | 149.75 ± 10.43 | Not Specified | [1] |
Mechanisms of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which steroidal saponins exert their anticancer effects. The process is tightly regulated by a complex network of signaling pathways.
Apoptotic Signaling Pathways
Steroidal saponins typically induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.
Figure 1. Intrinsic apoptosis pathway induced by steroidal saponins.
Polyphyllin D: Studies on Polyphyllin D have shown that it induces apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by dissipating the mitochondrial membrane potential. This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9.
Diosgenin: Diosgenin has also been reported to induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of the STAT3 signaling pathway and potentiation of the apoptotic effects of conventional chemotherapeutic agents.[1]
This compound: The specific signaling pathways modulated by this compound to induce apoptosis have not yet been elucidated in published research.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to assess the anticancer activity of steroidal saponins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the steroidal saponin for a specific duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Conclusion and Future Perspectives
The available scientific literature robustly supports the potent anticancer activities of steroidal saponins like Polyphyllin D and Diosgenin, primarily through the induction of apoptosis via the mitochondrial pathway. However, this comparative guide highlights a significant void in the current understanding of this compound. There is a critical need for dedicated research to elucidate the biological activities of this compound, including its cytotoxicity against a panel of cancer cell lines and a detailed investigation of its mechanism of action. Such studies are imperative to unlock the full therapeutic potential of this and other understudied steroidal saponins. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo evaluations. This will not only contribute to a more complete comparative landscape of steroidal saponin activity but also potentially identify new and effective candidates for anticancer drug development.
References
Comparative Cytotoxicity Analysis: Parisyunnanoside B and Dioscin
A Guide for Researchers in Drug Discovery and Development
The exploration of natural compounds for novel anticancer therapeutics continues to be a fertile ground for research. Among these, steroidal saponins (B1172615) have emerged as a promising class of molecules with potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic properties of two such compounds: Parisyunnanoside B and Dioscin. While extensive research has elucidated the cytotoxic mechanisms of Dioscin, data on this compound is less abundant. This guide, therefore, presents a comprehensive analysis of Dioscin's cytotoxicity and situates this compound within the context of related cytotoxic saponins isolated from its source, Paris polyphylla var. yunnanensis.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth. The following tables summarize the available IC50 values for Dioscin and other cytotoxic saponins from Paris polyphylla var. yunnanensis against various cancer cell lines.
Table 1: Cytotoxicity of Dioscin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 2, 4, 8 (Dose-dependent inhibition) | |
| H1299 | Lung Adenocarcinoma | 2, 4, 8 (Dose-dependent inhibition) | |
| A431 | Skin Squamous Cell Carcinoma | 5.8 (24h), 4.1 (36h) | [1][2] |
| MCF-7 | Breast Cancer (ER-positive) | <6 | [3] |
| MDA-MB-468 | Breast Cancer (Triple-negative) | <6 | [3] |
| HeLa | Cervical Cancer | Data not quantified in abstract | [4] |
| SiHa | Cervical Cancer | Data not quantified in abstract | [4] |
| C6 Glioma | Glioblastoma | Data not quantified in abstract | [5] |
| Ishikawa | Endometrial Cancer | 2.37 | [6] |
Table 2: Cytotoxicity of Saponins from Paris polyphylla var. yunnanensis (Related to this compound)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paris Saponin (B1150181) I | SMMC-7721 | Liver Cancer | Not specified | [7] |
| HepG2 | Liver Cancer | Not specified | [7] | |
| SK-HEP-1 | Liver Cancer | Not specified | [7] | |
| A549 | Non-small-cell Lung Cancer | Not specified | [7] | |
| Paris Saponin II | A549 | Non-small-cell Lung Cancer | Not specified | [7] |
| Paris Saponin VII | BxPC-3 | Pancreatic Cancer | 3.59 | [8] |
| Unnamed Saponin (1) | LN229 | Glioblastoma | 4.18 ± 0.31 | [8] |
| U251 | Glioblastoma | 3.85 ± 0.44 | [8] | |
| Capan-2 | Pancreatic Cancer | 3.26 ± 0.34 | [8] | |
| HeLa | Cervical Cancer | 3.30 ± 0.38 | [8] | |
| HepG2 | Liver Cancer | 4.32 ± 0.51 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and Dioscin.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dioscin at 0.7, 1.4, 2.9, 5.8, or 11.6 µM) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 6, 12, or 24 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.[1]
-
2. Cell Counting Kit-8 (CCK-8) Assay
-
Principle: This assay is similar to the MTT assay but uses a more sensitive and water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (2000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Expose cells to different concentrations of the test compound (e.g., Dioscin at 0–8 μM) for 24–48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2–4 hours.
-
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as (OD of experimental well / OD of control well) × 100%.
-
Apoptosis Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[4]
-
Signaling Pathways in Cytotoxicity
The cytotoxic effects of Dioscin and related steroidal saponins are often mediated through the induction of apoptosis via complex signaling cascades.
Dioscin-Induced Apoptotic Signaling Pathways
Dioscin has been shown to induce apoptosis through multiple interconnected pathways, primarily involving the generation of reactive oxygen species (ROS) and the activation of mitochondrial- and receptor-mediated cell death processes.
Caption: Dioscin-induced apoptotic signaling pathways.
Dioscin treatment leads to an accumulation of intracellular ROS, which in turn can activate the p38-MAPK signaling pathway and cause mitochondrial damage and DNA damage.[4][5][7] This leads to the modulation of the Bcl-2 family of proteins, promoting the release of cytochrome c from the mitochondria.[4][5] Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.[4] Additionally, Dioscin has been reported to inhibit the pro-survival PI3K/AKT/mTOR signaling pathway.[8]
Potential Apoptotic Signaling by Saponins from Paris polyphylla var. yunnanensis
Saponins isolated from Paris polyphylla var. yunnanensis have been shown to induce apoptosis and cell cycle arrest, which is associated with the loss of mitochondrial membrane potential.[7] This suggests that, similar to Dioscin, these compounds, likely including this compound, may exert their cytotoxic effects through the intrinsic mitochondrial apoptotic pathway.
Caption: Hypothesized apoptotic pathway for Paris yunnanensis saponins.
Experimental Workflow for Cytotoxicity Screening
The systematic evaluation of a novel compound's cytotoxic properties follows a standardized workflow to ensure robust and reproducible data.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
Dioscin demonstrates significant cytotoxic activity against a broad spectrum of cancer cell lines, primarily through the induction of apoptosis mediated by ROS generation and the modulation of key signaling pathways such as p38-MAPK and PI3K/AKT. While direct comparative data for this compound is currently unavailable, its classification as a steroidal saponin from Paris polyphylla var. yunnanensis—a plant known to produce other potently cytotoxic saponins—suggests it may possess a similar cytotoxic profile. The available evidence on related compounds from this plant indicates that the induction of apoptosis via the mitochondrial pathway is a likely mechanism of action. Further research is warranted to isolate and characterize the specific cytotoxic effects and underlying molecular mechanisms of this compound to fully assess its potential as a novel anticancer agent and enable a direct and comprehensive comparison with Dioscin.
References
- 1. mdpi.com [mdpi.com]
- 2. Parishin B | C32H40O19 | CID 44715528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Chemical constituents and antitumor activity from Paris polyphylla Smith var. yunnanensis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation of Parisyunnanoside B Anticancer Effects: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature and experimental data specifically validating the anticancer effects of Parisyunnanoside B. Extensive searches of scholarly databases have not yielded studies detailing its cytotoxic activity, apoptotic induction, or the underlying molecular mechanisms in cancer cells. Therefore, a direct comparison of this compound with other established anticancer agents, as originally intended for this guide, cannot be constructed at this time.
This guide will instead provide a framework for the types of experimental validation and comparative analysis that would be necessary to evaluate the potential of a novel compound like this compound as an anticancer agent. We will use data from studies on other natural compounds and established chemotherapeutic drugs to illustrate the required data points, experimental protocols, and mechanistic analyses. This will serve as a methodological guide for researchers who may investigate this compound or similar novel compounds in the future.
Section 1: In Vitro Cytotoxicity Assessment
A primary step in evaluating an anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Illustrative Cytotoxicity Data (IC50 in µM) of Various Anticancer Compounds
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | 0.09 | 0.45 | 0.12 | 0.07 |
| Cisplatin | 1.5 | 7.2 | 3.8 | 2.1 |
| Paclitaxel | 0.004 | 0.002 | 0.003 | 0.005 |
| Compound X (Hypothetical Natural Product) | 5.2 | 8.1 | 6.5 | 7.3 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
A Comparative Analysis of the Mechanisms of Action: Parisyunnanoside B and Paclitaxel in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of novel anti-cancer compounds in comparison to established therapeutics is paramount. This guide provides a detailed, objective comparison of the steroidal saponin (B1150181) Parisyunnanoside B and the well-established chemotherapeutic agent Paclitaxel, with a focus on their distinct and overlapping effects on cancer cells, supported by available experimental data.
Executive Summary
Paclitaxel, a cornerstone of chemotherapy, exerts its anti-cancer effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, while direct comparative studies are limited, emerging evidence on steroidal saponins (B1172615) from the Paris genus, including the pennogenyl saponin this compound, suggests a primary mechanism centered on the induction of apoptosis through both intrinsic and extrinsic signaling pathways, as well as cell cycle arrest. This guide will delve into the known mechanisms of both compounds, present available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.
Mechanism of Action: A Tale of Two Pathways
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's mechanism of action is well-documented. It binds to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[1][2] Unlike other anti-tubulin agents that cause microtubule disassembly, Paclitaxel stabilizes the microtubule polymer, preventing its depolymerization.[1][2][3] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division.[1][2]
The consequences of this microtubule stabilization are profound:
-
Mitotic Arrest: The inability of the mitotic spindle to form and function correctly leads to an arrest of the cell cycle in the G2/M phase.[4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to programmed cell death.[4][5][6]
-
Signaling Pathway Modulation: Paclitaxel has been shown to modulate several key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[4][5]
This compound: An Inducer of Apoptosis
This compound is a steroidal saponin isolated from the rhizomes of Paris yunnanensis. While research specifically on this compound is in its early stages, studies on related pennogenyl saponins from the Paris genus provide significant insights into its likely mechanism of action. These saponins have demonstrated potent cytotoxic and pro-apoptotic effects across various cancer cell lines.[1][2][4]
The primary mechanism of action for these steroidal saponins appears to be the induction of apoptosis through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: Pennogenyl saponins have been shown to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that these saponins can also activate the extrinsic pathway, as indicated by the increased expression of FADD and BID, and the induction of caspase-8.[2]
-
Cell Cycle Arrest: Saponins from Paris polyphylla have been observed to induce cell cycle arrest in cancer cells.
-
Signaling Pathway Modulation: Some studies suggest the involvement of the PI3K/Akt signaling pathway in the anti-cancer effects of saponins from the Paris genus.
Crucially, there is currently no direct evidence to suggest that this compound or other pennogenyl saponins act as microtubule-stabilizing agents in the same manner as Paclitaxel. Their primary anti-cancer activity seems to stem from the direct activation of apoptotic signaling cascades.
Quantitative Data Comparison
Due to the limited research on this compound, a direct, comprehensive comparison of quantitative data with Paclitaxel is challenging. However, data from studies on related pennogenyl saponins can provide a preliminary basis for comparison.
| Parameter | Paclitaxel | Pennogenyl Saponins (from Paris species) |
| IC50 Values | Varies significantly by cell line (nM to µM range) | PS 1: 1.11 ± 0.04 µg/ml (HeLa cells)[2]PS 2: 0.87 ± 0.05 µg/ml (HeLa cells)[2] |
| Apoptosis Induction | Induces apoptosis following mitotic arrest.[4][6] | Induces apoptosis in a dose-dependent manner.[2] |
| Cell Cycle Arrest | G2/M phase arrest.[4] | Reported to cause cell cycle arrest. |
| Primary Target | β-tubulin.[1][2] | Likely multiple targets within apoptotic pathways. |
Note: The IC50 values for pennogenyl saponins are presented in µg/ml. For a more direct comparison, these would need to be converted to molar concentrations, which requires the molecular weights of the specific saponins tested. The data for pennogenyl saponins is from a study on compounds isolated from Paris quadrifolia and may not be directly representative of this compound.
Experimental Protocols
This section outlines the general methodologies used to investigate the mechanisms of action of anti-cancer compounds like this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or Paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the expression levels of proteins involved in signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax, caspases).
-
Protocol:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of Paclitaxel.
Caption: Postulated Mechanism of Action of this compound.
Caption: General Experimental Workflow for Compound Analysis.
Conclusion and Future Directions
Further research is critically needed to fully elucidate the mechanism of action of this compound. Specifically, future studies should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and Paclitaxel across a panel of cancer cell lines and in animal models.
-
Microtubule Interaction Assays: Experiments to definitively determine whether this compound has any effect on microtubule dynamics.
-
Target Identification: Unbiased screening approaches to identify the direct molecular targets of this compound within the apoptotic signaling pathways.
-
Signaling Pathway Analysis: Comprehensive analysis of the effects of this compound on a wider range of cancer-related signaling pathways.
A deeper understanding of the unique mechanistic attributes of this compound will be instrumental in determining its potential as a novel therapeutic agent, either as a standalone treatment or in combination with existing chemotherapies like Paclitaxel.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Parisyunnanoside B: Unraveling Its Bioactivity Across Different Cell Lines
A comprehensive comparison of the cytotoxic and apoptotic effects of Parisyunnanoside B, a steroidal saponin (B1150181), has been challenging due to the limited publicly available research data. While the broader class of Paris saponins (B1172615) has demonstrated significant anti-tumor activities, specific data on this compound's bioactivity, including its effects on various cell lines and detailed molecular mechanisms, remains largely uncharacterized in the accessible scientific literature.
The exploration of natural compounds for novel therapeutic agents is a cornerstone of drug discovery. Paris saponins, isolated from the rhizomes of plants of the Paris genus, have garnered considerable attention for their potent anti-cancer properties. These compounds are known to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in a variety of cancer cell lines. However, the specific bioactivities of individual saponins, such as this compound, are often highly variable and require detailed investigation.
Challenges in Cross-Validation
A thorough cross-validation of this compound's bioactivity would necessitate a comparative analysis of its effects on a panel of diverse cancer cell lines alongside normal, non-cancerous cell lines to determine its therapeutic index. Key quantitative metrics for such a comparison would include:
-
IC50 Values: The half-maximal inhibitory concentration, a measure of the compound's potency in inhibiting cell growth.
-
Apoptosis Rate: The percentage of cells undergoing programmed cell death after treatment.
-
Mechanism of Action: The specific signaling pathways modulated by the compound to exert its effects.
Unfortunately, a comprehensive search of available scientific databases did not yield specific studies detailing these parameters for this compound. While general information on the anti-cancer activity of other Paris saponins is available, this data cannot be directly extrapolated to this compound due to the structural and functional diversity within this class of compounds.
General Experimental Approaches for Bioactivity Assessment
Should data on this compound become available, the following experimental protocols would be standard for assessing and comparing its bioactivity across different cell lines.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways
Based on the known mechanisms of other Paris saponins, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical workflow for investigating its mechanism of action is depicted below.
Caption: A generalized workflow for investigating the bioactivity of a compound like this compound.
A potential signaling pathway that could be affected by this compound, based on related compounds, is the mitochondrial apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
Conclusion
While the therapeutic potential of the Paris genus is well-recognized, a detailed understanding of the bioactivity of each constituent saponin is crucial for targeted drug development. The lack of specific experimental data on this compound in the public domain prevents a comprehensive cross-validation of its effects in different cell lines at this time. Future research focusing on the isolation and characterization of this compound and its evaluation in a broad range of cancer models is necessary to elucidate its potential as an anti-cancer agent. Such studies would provide the essential data for a thorough comparison and a deeper understanding of its mechanism of action.
Comparative Study of Parisyunnanoside B from Different Geographical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Parisyunnanoside B, a steroidal saponin (B1150181) isolated from various geographical sources. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. This document presents quantitative data on the variation of related saponins (B1172615), detailed experimental protocols for its analysis, and insights into its potential mechanism of action.
Geographical Variation in Saponin Content
This compound is a key bioactive constituent found in plants of the Paris genus, particularly Paris yunnanensis and Paris polyphylla. The concentration of steroidal saponins in these plants can vary significantly depending on the geographical origin, which has implications for both research and commercial applications.
While specific comparative data for this compound is limited in publicly available literature, studies on closely related and co-occurring saponins in Paris polyphylla provide valuable insights into the potential geographical variation of this compound. A study analyzing the content of nine steroidal saponins in P. polyphylla from different regions of Guizhou province, China, revealed significant differences in both the types and amounts of saponins present. For instance, the total content of the nine analyzed saponins was highest in samples from Dushan (9.62%), followed by Tongren (6.39%), and was lowest in samples from Zunyi (0.99%)[1]. Another study on Paris polyphylla var. yunnanensis from different areas of Yunnan province also concluded that the saponin content in samples from west Yunnan was significantly higher than in those from other regions[2].
These findings suggest that the geographical source of the plant material is a critical factor to consider when sourcing this compound for research or drug development.
Table 1: Content of Major Steroidal Saponins in Paris polyphylla from Different Areas of Guizhou Province, China
| Saponin | Dushan (%) | Tongren (%) | Zunyi (%) |
| Paris Saponin VII | Detected | Detected | Detected |
| PGRR* | Detected | Detected | Detected |
| Paris Saponin H | Detected | Detected | Detected |
| Paris Saponin VI | Detected | Detected | Detected |
| Paris Saponin II | Detected | Detected | Detected |
| Paris Saponin III | Detected | Detected | Detected |
| Gracillin | Detected | Detected | Detected |
| Paris Saponin I | Detected | Detected | Detected |
| Paris Saponin V | Detected | Detected | Detected |
| Total Saponins | 9.62 | 6.39 | 0.99 |
*Note: Data adapted from a study on nine steroidal saponins in Paris polyphylla from different areas of Guizhou province[1]. "Detected" indicates the presence of the saponin, however, specific quantitative data for each individual saponin across all locations was not provided in the abstract. PGRR refers to (25R)-5-en-spirost-3beta,17alpha-diol-3-O-alpha-L-rhamnopyranosyl-(1-->2) [alpha-L-rhamnopyranosyl(1-->4)]-beta-D-glycopyanoside.
Biological Activity and Potential Signaling Pathway
This compound, along with other saponins from the Paris genus, has demonstrated significant anticancer and cytotoxic activities[3]. While the specific molecular mechanisms of this compound are still under investigation, studies on the closely related compound, Paris Saponin I (also known as Polyphyllin D), provide strong evidence for the induction of apoptosis in cancer cells through the mitochondrial pathway[3][4][5][6].
This intrinsic apoptosis pathway is a key mechanism for programmed cell death and is often dysregulated in cancer. The pathway is initiated by various intracellular stress signals, leading to the activation of a cascade of caspase enzymes, ultimately resulting in the dismantling of the cell. Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspase-9 and caspase-3[3].
Based on the available evidence for related Paris saponins, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism, inducing apoptosis in cancer cells via the mitochondrial signaling pathway.
Caption: Putative mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
Extraction and Isolation of this compound
This is a general procedure and may require optimization based on the specific plant material.
-
Sample Preparation: Air-dry the rhizomes of Paris species and grind them into a fine powder.
-
Extraction: Extract the powdered plant material with 70% ethanol (B145695) using sonication or reflux extraction.
-
Concentration: Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Purification: Subject the n-butanol fraction, which is typically rich in saponins, to column chromatography on silica (B1680970) gel or other suitable resins. Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Final Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantitative Analysis by HPLC-UV
This protocol is based on a validated method for the simultaneous determination of several steroidal saponins in Paris polyphylla and can be adapted for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-10 min: 20-30% Acetonitrile
-
10-30 min: 30-50% Acetonitrile
-
30-40 min: 50-70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in methanol (B129727) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh the powdered plant material, extract with a suitable solvent (e.g., 70% methanol) using ultrasonication, and filter the extract through a 0.45 µm membrane filter before injection.
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[7][8][9][10][11].
Caption: General workflow for extraction, purification, and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparison between content of saponins of Paris polyphylla var. yunnanensis in different areas of Yunnan province] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphyllin D | 50773-41-6 | OP42701 | Biosynth [biosynth.com]
- 5. Polyphyllin D, a steroidal saponin in Paris polyphylla, induces apoptosis and necroptosis cell death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumoral effect of Paris Saponin I associated with the induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Lack of Reproducible Experimental Data for Parisyunnanoside B Hinders Comparative Analysis
Efforts to compile a comprehensive comparison guide on the experimental reproducibility of Parisyunnanoside B have been unsuccessful due to a scarcity of publicly available research and quantitative data on this specific compound. An extensive search of scientific literature and databases did not yield the necessary detailed experimental protocols, quantitative results, or comparative studies with alternative compounds to fulfill the requirements of a rigorous comparison guide for researchers, scientists, and drug development professionals.
The initial aim was to provide a detailed analysis of this compound's biological activities, particularly its anti-cancer properties, and to compare its performance against other relevant compounds. This would have involved summarizing quantitative data in structured tables, providing detailed methodologies for key experiments, and visualizing signaling pathways and experimental workflows. However, the foundational experimental results for this compound itself are not sufficiently documented in the accessible scientific domain to conduct such a comparative analysis.
While the search yielded general information on the anti-cancer and apoptotic activities of a variety of natural compounds, specific data points for this compound, such as IC50 values across different cell lines, detailed methodologies of apoptosis assays, or specifics of signaling pathway modulation, were not available. Without this primary data, a meaningful comparison with alternative substances is not possible.
Therefore, at present, a publishable comparison guide on the reproducibility of this compound experimental results cannot be generated. Further primary research and publication of experimental data on this compound are required before a comprehensive and objective comparative analysis can be conducted to guide researchers and professionals in the field of drug development.
Independent Validation of Parisyunnanoside B as a Therapeutic Agent: A Comparative Guide to Preclinical and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) that has been identified in species of the Paris genus, plants with a history of use in traditional medicine. As a novel natural product, its therapeutic potential is a subject of scientific curiosity. However, an independent validation of any new compound as a therapeutic agent requires a rigorous and systematic evaluation of its efficacy, safety, and mechanism of action. Currently, publicly available data on the biological activities of this compound is scarce, precluding a direct comparison with established therapeutic agents.
This guide provides a framework for the independent validation of this compound by comparing the necessary experimental data against two well-researched natural compounds with established therapeutic properties: Curcumin (B1669340) and Resveratrol (B1683913) . Both have been extensively studied for their anti-inflammatory and anti-cancer effects. By presenting the wealth of data available for these compounds, we aim to illustrate the comprehensive preclinical and clinical research pathway that this compound would need to undergo for validation as a therapeutic agent.
Comparative Analysis of Preclinical Data
A thorough preclinical evaluation is the foundation of drug development. This stage involves in vitro (cell-based) and in vivo (animal model) studies to determine the biological activity and safety profile of a compound.
In Vitro Cytotoxicity and Anti-proliferative Activity
A primary step in assessing anti-cancer potential is to determine a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Parameter | This compound | Curcumin | Resveratrol |
| Target Cancer Cell Lines | Data not available | Breast (MCF-7, MDA-MB-231), Colon (SW480, HCT-116), Lung (A549), Prostate (PC-3), Leukemia (HL-60), and others.[1][2][3][4] | Breast (MCF-7, MDA-MB-231), Colon (SW480), Liver (HepG2), Lung (A549), Leukemia (HL-60), and others.[5][6][7][8] |
| IC50 Range (µM) | Data not available | 5 - 100 µM, depending on the cell line.[3][4][9][10] | 50 - 250 µM, depending on the cell line.[5][6][7] |
| Observed Effects | Data not available | Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[2][3] | Inhibition of proliferation, induction of apoptosis, S-phase cell cycle arrest.[6] |
In Vivo Efficacy in Animal Models
Animal models are crucial for evaluating a compound's therapeutic efficacy in a living organism. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall systemic effects.
| Parameter | This compound | Curcumin | Resveratrol |
| Disease Models | Data not available | Cancer: Xenograft models (prostate, breast, colon).[11] Inflammation: Murine models of inflammatory bowel disease, arthritis.[12][13] | Cancer: Murine models of skin, lung, and colon cancer.[14] Inflammation: Murine models of inflammatory bowel disease.[15][16] |
| Administration Route | Data not available | Oral, intraperitoneal.[13] | Oral, intraperitoneal, topical.[14][17] |
| Dosage Range | Data not available | 100-500 mg/kg body weight in rodent models.[13] | 8-90 mg/kg body weight in rodent models.[14] |
| Therapeutic Outcomes | Data not available | Cancer: Reduced tumor growth and metastasis.[11] Inflammation: Decreased inflammatory markers (e.g., TNF-α, IL-6).[18][19] | Cancer: Reduced tumor incidence and volume.[14] Inflammation: Alleviation of disease severity and reduced inflammatory cytokines.[15][16] |
Mechanism of Action: Signaling Pathways
Understanding the molecular mechanism of action is critical for drug development. This involves identifying the specific signaling pathways and molecular targets that a compound modulates.
Workflow for Preclinical to Clinical Validation of a Novel Compound
Caption: A simplified workflow for the validation of a new therapeutic agent.
Signaling Pathways Modulated by Curcumin
Caption: Curcumin's multifaceted anti-inflammatory and anti-cancer effects.
Signaling Pathways Modulated by Resveratrol
Caption: Resveratrol's regulation of key pathways in cancer and inflammation.
Clinical Trial Landscape
Human clinical trials are the definitive test of a new therapeutic agent's safety and efficacy. They are typically conducted in multiple phases, each with a specific purpose.
| Clinical Trial Phase | This compound | Curcumin | Resveratrol |
| Phase I (Safety) | No registered trials. | Numerous trials have established safety at doses up to 12 g/day .[20] | Generally well-tolerated; pharmacokinetic studies have been a focus. |
| Phase II (Efficacy) | No registered trials. | Promising results in various inflammatory conditions like arthritis, ulcerative colitis, and in some cancers, often as an adjuvant.[20] | Investigated for effects on cancer biomarkers and metabolic diseases.[21] |
| Phase III (Large-scale Efficacy) | No registered trials. | Fewer large-scale trials; challenges with bioavailability are a focus of current research. | Limited large-scale trials; more research is needed to confirm therapeutic efficacy. |
| Key Findings | Not applicable. | Significant reduction in inflammatory markers (CRP, IL-6, TNF-α).[[“]][23] Potential to reduce polyp number in familial adenomatous polyposis.[20] | Some studies show modulation of pathways involved in cell growth and apoptosis.[24] Evidence for chemopreventive effects in some preclinical models.[14][25] |
Experimental Protocols: A Roadmap for Validation
To generate the kind of data presented for curcumin and resveratrol, a series of standardized experimental protocols must be employed. The following are examples of essential methodologies for the validation of this compound.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
-
2. Western Blot Analysis for Protein Expression
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in signaling pathways related to inflammation and cancer (e.g., NF-κB, caspases, cyclins).
-
Methodology:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).[11]
-
Conclusion and Future Directions
The independent validation of this compound as a therapeutic agent is a multi-step process that is currently in its infancy. While its origins in traditional medicine are intriguing, a rigorous scientific investigation is necessary to substantiate any therapeutic claims. This guide, by drawing a comparison with the extensively studied natural compounds curcumin and resveratrol, outlines a clear path forward.
Future research on this compound should prioritize:
-
In Vitro Screening: Comprehensive assessment of its cytotoxic, anti-proliferative, and anti-inflammatory activities across a panel of relevant cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy and Safety: Evaluation in appropriate animal models of disease to determine therapeutic potential and assess for toxicity.
-
Pharmacokinetic and Bioavailability Studies: Investigation of its absorption, distribution, metabolism, and excretion to inform dosing and formulation development.
Only through the systematic generation of such data can the scientific and medical communities begin to independently validate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Potential of Curcumin: Preclinical and Clinical Studies [planetayurveda.com]
- 3. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] Anti-inflammatory properties of curcumin, a major constituent of Curcuma longa: a review of preclinical and clinical research. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Resveratrol: A Review of Pre-clinical Studies for Human Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Resveratrol for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis [frontiersin.org]
- 16. Resveratrol for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pre-clinical and clinical efficacy of curcumin as an anti-inflammatory agent for periodontitis. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annexpublishers.co [annexpublishers.co]
- 20. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.org.au [cancer.org.au]
- 22. consensus.app [consensus.app]
- 23. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Resveratrol in Prevention and Therapy of Cancer: Preclinical and Clinical Studies | Anticancer Research [ar.iiarjournals.org]
- 25. Resveratrol: a review of preclinical studies for human cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Parisyunnanoside B: Unveiling its Anticancer Potential and the Quest for Synthetic Analogs
Parisyunnanoside B, a naturally occurring steroidal saponin (B1150181) isolated from the rhizomes of Paris polyphylla var. yunnanensis, has emerged as a compound of interest in cancer research due to its cytotoxic effects against human promyelocytic leukemia (HL-60) cells.[1] This guide provides a comprehensive overview of the currently available data on the efficacy of this compound and explores the landscape of its synthetic analogs, a critical area of investigation for enhancing its therapeutic properties.
While the cytotoxic activity of this compound has been established, specific quantitative data, such as its half-maximal inhibitory concentration (IC50) against HL-60 cells, remains to be precisely documented in publicly available literature. Furthermore, research into the synthesis and biological evaluation of synthetic analogs of this compound is not yet evident in published studies. This guide, therefore, aims to consolidate the existing knowledge and provide a framework for future comparative analyses as more data becomes available.
Efficacy of this compound: Current Understanding
This compound is classified as a furostanol saponin.[1] Studies on various steroidal saponins (B1172615) derived from the Paris genus have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The cytotoxic properties of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
The evaluation of this compound's cytotoxicity against the HL-60 cell line indicates its potential as an anticancer agent.[1] However, without a specific IC50 value, a direct quantitative comparison with other compounds is challenging.
The Search for Synthetic Analogs
The development of synthetic analogs of natural products is a cornerstone of drug discovery. This process allows researchers to:
-
Improve Efficacy: Modify the chemical structure to enhance its anticancer activity.
-
Enhance Safety Profile: Reduce toxicity to healthy cells.
-
Optimize Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enable Large-Scale Production: Overcome limitations of natural sourcing.
Despite the potential benefits, information regarding the synthesis and cytotoxic evaluation of this compound analogs is currently unavailable in the scientific literature. The complex structure of steroidal saponins presents significant challenges to synthetic chemists, which may contribute to the current lack of reported analogs.
Experimental Methodologies
The following is a generalized experimental protocol for determining the cytotoxicity of a compound like this compound against HL-60 cells, based on standard laboratory practices.
Cell Culture and Maintenance
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of µg/mL or µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
As specific mechanistic data for this compound is not yet available, the following diagrams illustrate a general workflow for cytotoxicity testing and a common signaling pathway implicated in apoptosis induced by many anticancer agents.
References
Unveiling the Anti-Cancer Potential of Parisyunnanoside B: A Meta-Analysis
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive meta-analysis of existing research highlights the promising anti-cancer properties of Parisyunnanoside B, a steroidal saponin (B1150181) derived from the medicinal plant Paris polyphylla var. yunnanensis. This analysis consolidates data on its cytotoxic and pro-apoptotic effects on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The findings underscore the potential of this compound as a candidate for novel cancer therapies.
Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. While specific IC50 values for this compound are not consistently reported across all studies, research on saponins (B1172615) from Paris polyphylla var. yunnanensis provides strong evidence of their anti-proliferative capabilities.
| Cancer Cell Line | Compound/Extract | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Physcion-8-O-β-glucopyranoside (PSG) | 41.34 | [1] |
| HeLa (Cervical Cancer) | FPOA | 25.28 (24h), 15.30 (48h), 11.79 (72h) | [2] |
| A549 (Non-small cell lung cancer) | Saponins from P. polyphylla | Significant inhibitory activity | [3] |
| SMMC-7721 (Hepatocellular carcinoma) | Saponins from P. polyphylla | Significant inhibitory activity | [3] |
| HepG2 (Hepatocellular carcinoma) | Saponins from P. polyphylla | Significant inhibitory activity | [3] |
| SK-HEP-1 (Hepatocellular carcinoma) | Saponins from P. polyphylla | Significant inhibitory activity | [3] |
Note: While the table includes data for other compounds and extracts due to the limited specific data for this compound, the significant activity of saponins from its source plant, Paris polyphylla, strongly suggests its potent anti-cancer potential.[3]
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism through which this compound and related saponins exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies have consistently shown that these compounds trigger apoptotic pathways in cancer cells, leading to their elimination.
Research on saponins isolated from Paris polyphylla var. yunnanensis has demonstrated significant induction of apoptosis in A549, SMMC-7721, and HepG2 cancer cell lines. This was confirmed through Annexin V-FITC/PI double staining and analysis of mitochondrial membrane potential.[3] Notably, certain saponins from this plant induced stronger apoptosis than the conventional chemotherapy drug doxorubicin.[3]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Emerging evidence suggests that the anti-cancer effects of saponins from Paris polyphylla may be mediated, at least in part, through the inhibition of this key pathway. While direct evidence for this compound is still being established, the broader class of saponins from this plant has been shown to modulate this pathway, leading to decreased cancer cell survival.
Further investigation is warranted to fully elucidate the specific interactions of this compound with the components of the PI3K/Akt pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of saponins from Paris polyphylla var. yunnanensis.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells (A549, SMMC-7721, HepG2, SK-HEP-1) were seeded in 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.
-
Treatment: Cells were treated with various concentrations of the purified saponins for 48 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cancer cells were treated with the test compounds for a specified period.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Lysis: Treated and untreated cancer cells were lysed to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Secondary Antibody Incubation: Membranes were washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its analysis.
Caption: Proposed mechanism of this compound inducing apoptosis.
Caption: General experimental workflow for this compound analysis.
This meta-analysis provides a strong foundation for future research into this compound as a potential anti-cancer agent. Further studies are needed to isolate its specific effects and to validate these findings in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Parisyunnanoside B: A Guide for Laboratory Professionals
For immediate reference, treat Parisyunnanoside B as a hazardous chemical waste. Do not dispose of it down the sink or in regular trash. All disposal must comply with national and local regulations and be handled by a licensed chemical waste disposal company.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a steroidal saponin (B1150181) that requires careful handling. Based on available safety data, the primary hazards are:
-
Human Health: Suspected of causing genetic defects and cancer[1].
-
Environmental: Harmful to aquatic life, with potential for long-lasting harmful effects[1].
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye and face protection. |
| Skin and Body Protection | Wear protective clothing. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Segregate Waste
-
Do not mix this compound waste with other chemical waste streams[1].
-
Keep it in its original container whenever possible[1]. If the original container is damaged or unsuitable, use a compatible, properly labeled, and sealable container.
Step 2: Container Management
-
Ensure the waste container is in good condition and tightly sealed to prevent leaks or spills.
-
The container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area must be under the control of laboratory personnel and away from incompatible materials[2].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Waste material must be disposed of in accordance with all applicable national and local regulations[1].
Step 5: Handling Spills
-
In case of a spill, evacuate the immediate area.
-
Avoid inhaling any dust[1].
-
Wear the appropriate PPE as listed in Table 1.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Do not allow the product or spill cleanup materials to enter drains[1][3].
Step 6: Decontamination of Empty Containers
-
Handle uncleaned, empty containers as you would the product itself[1].
-
For containers to be considered non-hazardous, they must be triple-rinsed. The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.
-
Once decontaminated, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous lab waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This procedural guidance is intended to ensure that this compound is managed safely from the point of generation through to its final disposal, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies.
References
Essential Safety and Operational Guide for Handling Parisyunnanoside B
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Parisyunnanoside B is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, fostering a culture of safety and precision in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical due to its potential hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Respirator | Wear a NIOSH-approved respirator. For weighing and handling of the solid compound, a full-facepiece respirator with P100 filters is recommended to prevent inhalation of dust particles. |
| Hand Protection | Gloves | Wear two pairs of chemical-resistant gloves.[1] The outer glove should be removed and disposed of in a sealed bag after handling.[1] Change gloves regularly, at least hourly, or immediately if torn or contaminated.[1] |
| Eye and Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles and a face shield to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat & Gown | Wear a dedicated laboratory coat over personal clothing. A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn over the lab coat.[1] |
| Foot Protection | Closed-toe Shoes | Wear closed-toe shoes made of a non-porous material. |
Emergency Procedures
Immediate and correct response to emergencies can significantly mitigate risks.
Spill Response:
In the event of a spill, immediate containment and decontamination are crucial.
-
Small Spills (≤ 1 gram solid):
-
Gently cover the solid spill with a damp paper towel to avoid making the powder airborne.[2]
-
Saturate the area with a freshly prepared 10% caustic solution or a 2.5% sodium hypochlorite (B82951) solution containing 0.25 N sodium hydroxide.[2][3]
-
Allow a minimum contact time of 4 hours for inactivation.[2]
-
Collect all materials into a designated hazardous waste container.[2]
-
-
Large Spills (> 1 gram solid):
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen.[3] If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Operational Plan for Handling this compound
A step-by-step procedural plan ensures that safety is integrated into every stage of handling.
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before handling.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood.
-
Have spill containment and decontamination materials readily accessible.
-
-
Handling and Use:
-
Wear all required PPE as specified in the table above.
-
Conduct all manipulations of this compound, including weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.[2]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use with a 10% caustic solution or a 2.5% sodium hypochlorite solution containing 0.25 N sodium hydroxide.[2][3]
-
Carefully remove and dispose of outer gloves in a sealed, labeled hazardous waste bag.[1]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, vials, absorbent materials) must be collected in a dedicated, clearly labeled, puncture-resistant hazardous waste container.[2]
-
Liquid waste containing this compound should be collected in a separate, labeled, leak-proof container.[2] Do not mix with other waste streams.[2]
-
-
Decontamination of Waste:
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations.
-
Thoroughly empty and rinse containers that held this compound. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste after defacing the label.[4][5]
-
Workflow for Handling a this compound Spill
A diagram illustrating the procedural flow for managing spills of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nswai.org [nswai.org]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
